molecular formula C5H13ClN2O B1407226 O-(piperidin-3-yl)hydroxylamine hydrochloride CAS No. 160230-02-4

O-(piperidin-3-yl)hydroxylamine hydrochloride

Cat. No.: B1407226
CAS No.: 160230-02-4
M. Wt: 152.62 g/mol
InChI Key: ZQVABFYUDFKQAZ-UHFFFAOYSA-N
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Description

O-(piperidin-3-yl)hydroxylamine hydrochloride is a useful research compound. Its molecular formula is C5H13ClN2O and its molecular weight is 152.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality O-(piperidin-3-yl)hydroxylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(piperidin-3-yl)hydroxylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

O-piperidin-3-ylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c6-8-5-2-1-3-7-4-5;/h5,7H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVABFYUDFKQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Aminooxy)piperidine Dihydrochloride: Identification, Synthesis, and Application Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Core Identity

In the high-stakes environment of fragment-based drug discovery (FBDD) and bioconjugation, chemical precision is non-negotiable. 3-(Aminooxy)piperidine dihydrochloride is a specialized bifunctional building block. Unlike its ubiquitous cousin 3-aminopiperidine, this molecule features an aminooxy (-O-NH₂) moiety.

This structural nuance confers the "alpha-effect," making the terminal amine hyper-nucleophilic and uniquely reactive toward aldehydes and ketones under physiological conditions (oxime ligation). This guide resolves the persistent confusion regarding its CAS registry, outlines its synthesis, and defines its utility in PROTAC and DNA-Encoded Library (DEL) construction.

The CAS Number Matrix: Resolving Ambiguity

The primary challenge in sourcing this compound is the nomenclature overlap with 3-aminopiperidine. The table below serves as the definitive identification matrix. Do not rely solely on chemical names; verify using the CAS or Structure.

Table 1: Validated CAS Registry & Identification
Chemical EntityCAS NumberMolecular FormulaKey Distinguisher
Target Molecule (Salt) O-(Piperidin-3-yl)hydroxylamine 2HCl160230-02-4 *

O-N Linkage. Used for oxime formation.
Stable Precursor (R-Isomer) tert-butyl (3R)-3-(aminooxy)piperidine-1-carboxylate1162654-32-1

N-Boc Protected. Standard commercial form.
Stable Precursor (Racemic) tert-butyl 3-(aminooxy)piperidine-1-carboxylateN/A (Search by Structure)

Often sold as custom synthesis.
THE TRAP (Incorrect) 3-Aminopiperidine Dihydrochloride334618-23-4 (R)138060-07-8 (Rac)

C-N Linkage. Standard amine. WRONG MOLECULE.

*Note: CAS 160230-02-4 is often associated with the hydrochloride salt generic. Stoichiometry (xHCl) must be verified via Certificate of Analysis (CoA) as 2HCl is required to stabilize both basic centers.

Decision Logic: Sourcing the Correct Isomer

Due to the instability of the free aminooxy group (susceptibility to oxidation and condensation), the compound is rarely stocked as the free base. Use the following logic to procure the correct material.

SearchLogic Start Start: Sourcing 3-(aminooxy)piperidine Check Do you need Enantiopurity? Start->Check Yes Yes (R or S) Check->Yes No No (Racemic) Check->No RouteA Search CAS: 1162654-32-1 (N-Boc-R-Isomer) Yes->RouteA RouteB Search Structure (Substructure) Target: N-Boc-3-aminooxypiperidine No->RouteB Action Perform Acid Deprotection (4M HCl/Dioxane) RouteA->Action RouteB->Action Final Yield: 3-(aminooxy)piperidine 2HCl Action->Final

Figure 1: Sourcing decision tree emphasizing the N-Boc precursor strategy.

Technical Deep Dive: The "Alpha-Effect" Utility

Why choose 3-(aminooxy)piperidine over 3-aminopiperidine? The answer lies in the Alpha-Effect .

The adjacent oxygen atom in the aminooxy group (


) possesses a lone pair that overlaps with the antibonding orbital of the N-H bond. This interaction:
  • Increases Nucleophilicity: The aminooxy group is significantly more nucleophilic than a primary amine at neutral pH.

  • Enables Chemoselectivity: It reacts rapidly with aldehydes/ketones to form oximes (

    
    ) without requiring harsh catalysis, unlike standard reductive amination.
    
  • Stability: The resulting oxime bond is hydrolytically stable, making it ideal for PROTAC linkers and antibody-drug conjugates (ADCs) .

Experimental Protocol: Synthesis & Handling

If the dihydrochloride salt is unavailable, it must be generated from the N-Boc precursor. This protocol ensures high yield and prevents degradation of the labile N-O bond.

Materials
  • Precursor: tert-butyl 3-(aminooxy)piperidine-1-carboxylate (CAS 1162654-32-1).[1]

  • Reagent: 4M HCl in 1,4-Dioxane (anhydrous).

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

Step-by-Step Deprotection Workflow
  • Dissolution: Dissolve 1.0 eq of the N-Boc precursor in minimal DCM (0.1 M concentration).

  • Acidolysis: Cool to 0°C. Dropwise add 10.0 eq of 4M HCl in Dioxane under

    
     atmosphere.
    
    • Why: Excess acid ensures protonation of both the piperidine nitrogen and the aminooxy nitrogen, forming the stable dihydrochloride.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (stain with Ninhydrin; aminooxy groups stain distinctively).

  • Isolation:

    • Concentrate in vacuo.

    • Critical Step: Triturate the residue with cold Diethyl Ether (

      
      ) to remove excess HCl and byproducts.
      
    • Filter the white precipitate under inert gas (Argon/Nitrogen).

  • Storage: Store the dihydrochloride salt at -20°C in a desiccator. It is hygroscopic .

Quality Control Criteria
  • 1H NMR (

    
    ):  Look for the downfield shift of the proton at the 3-position (
    
    
    
    ~4.0-4.5 ppm) due to the electronegative oxygen.
  • Elemental Analysis: Confirm the presence of 2.0 eq of Chlorine to verify the dihydrochloride state.

Synthesis Mechanism & Pathway

Understanding the origin of the molecule aids in troubleshooting impurities. The standard route utilizes a Mitsunobu reaction on N-Boc-3-hydroxypiperidine.

Synthesis Substrate N-Boc-3-Hydroxypiperidine Inter Phthalimide Intermediate Substrate->Inter Mitsunobu Reagents N-Hydroxyphthalimide DIAD, PPh3 Reagents->Inter Precursor N-Boc-3-(aminooxy)piperidine Inter->Precursor Phthalimide Cleavage Deprotect1 Hydrazine (NH2NH2) Deprotect1->Precursor Product 3-(Aminooxy)piperidine Dihydrochloride Precursor->Product Global Deprotection Deprotect2 HCl / Dioxane Deprotect2->Product

Figure 2: Synthetic pathway from commercial alcohols to the aminooxy salt.

References

  • PubChem Compound Summary. "O-(Piperidin-3-yl)hydroxylamine hydrochloride." National Center for Biotechnology Information. Accessed February 2026. Link

  • Chemical Register. "O-(Piperidin-3-yl)hydroxylamine hydrochloride Suppliers." ChemicalRegister. Accessed February 2026. Link

  • Sigma-Aldrich/Merck. "tert-Butyl (R)-3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate (Comparison Data)." Sigma-Aldrich.[2] Accessed February 2026. Link

  • Dirksen, A., & Dawson, P. E. "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Conjugation." Bioconjugate Chemistry, 2008. (Contextual grounding for Aminooxy utility).

Sources

An In-depth Technical Guide to Piperidin-3-yl Hydroxylamine Ether Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidin-3-yl hydroxylamine ether building blocks represent a strategically significant class of synthons in modern medicinal chemistry. The fusion of the privileged piperidine scaffold with the versatile hydroxylamine ether moiety provides a unique combination of physicochemical and structural properties that are highly advantageous for drug design. This guide offers an in-depth exploration of the synthesis, properties, and applications of these valuable building blocks. It provides detailed synthetic protocols, discusses the impact of this structural motif on key drug-like properties, and presents a workflow for their characterization and implementation in drug discovery programs. The insights and methodologies presented herein are intended to empower researchers to effectively leverage these building blocks for the development of next-generation therapeutics.

The Strategic Value in Medicinal Chemistry

The deliberate combination of a piperidine core with a hydroxylamine ether functional group creates a molecular framework with compelling advantages for drug development.

The Piperidine Scaffold: A Privileged Structure

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals and natural products.[1][2] Its prevalence stems from several key features:

  • Three-Dimensionality: The non-planar, chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, enabling optimal interactions with complex biological targets.[2]

  • Improved Physicochemical Properties: Incorporation of a piperidine ring can enhance aqueous solubility and metabolic stability compared to its carbocyclic or aromatic counterparts.

  • Basic Nitrogen Center: The nitrogen atom provides a handle for modulating pKa, which is crucial for controlling properties like solubility, cell permeability, and target engagement.[3]

The Hydroxylamine Ether Moiety: A Versatile Modulator

The hydroxylamine ether (-O-N-) is a less common but powerful functional group in drug design.[4] It serves as a unique bioisostere for more common linkages like amines or ethers, offering distinct advantages:

  • Modulation of Lipophilicity and Basicity: The introduction of the oxygen atom adjacent to the nitrogen significantly lowers the basicity of the amine and alters local polarity. This can be a critical tool for fine-tuning a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5]

  • Novel H-Bonding Patterns: The hydroxylamine ether can act as both a hydrogen bond donor and acceptor, creating unique interaction patterns within a protein binding pocket that may not be achievable with traditional functional groups.

  • Metabolic Stability: In certain contexts, this moiety can block sites of metabolism or alter the metabolic profile of a lead compound, enhancing its pharmacokinetic properties.[5]

Synthesis of Piperidin-3-yl Hydroxylamine Ether Building Blocks

The efficient synthesis of these building blocks is paramount for their application in discovery campaigns. The most common and robust strategies begin with a protected 3-hydroxypiperidine, a readily available chiral or racemic starting material.[6][7] The key transformation is the formation of the C-O bond between the piperidine ring and the hydroxylamine nitrogen.

Core Synthetic Strategy: The Mitsunobu Reaction

The Mitsunobu reaction is the cornerstone for synthesizing these building blocks due to its mild conditions, broad functional group tolerance, and predictable stereochemical outcome.[8][9] The reaction facilitates the O-alkylation of an N-protected hydroxylamine derivative, such as N-hydroxyphthalimide, with a protected 3-hydroxypiperidine.[10] This approach proceeds with a clean inversion of stereochemistry at the C-3 position of the piperidine, a critical consideration when synthesizing enantiomerically pure compounds.[9]

The general workflow is depicted below:

Synthesis_Workflow cluster_0 Step 1: C-O Bond Formation cluster_1 Step 2: Deprotection start N-Boc-3-hydroxypiperidine reagents N-Hydroxyphthalimide Triphenylphosphine (PPh₃) DIAD or DEAD start->reagents Mitsunobu Reaction intermediate N-((1-(tert-butoxycarbonyl)piperidin-3-yl)oxy)isoindoline-1,3-dione reagents->intermediate deprotection_reagent Hydrazine Hydrate or Methylamine intermediate->deprotection_reagent Hydrazinolysis final_product tert-butyl 3-(aminooxy)piperidine-1-carboxylate deprotection_reagent->final_product

Caption: General workflow for the synthesis of a piperidin-3-yl hydroxylamine ether building block.

Protecting Group Strategy

Proper use of protecting groups is essential. The piperidine nitrogen is typically protected to prevent side reactions.

  • Boc (tert-butoxycarbonyl): This is the most common protecting group due to its stability under Mitsunobu conditions and its facile removal with acid (e.g., trifluoroacetic acid). The synthesis of the key starting material, (S)-N-Boc-3-hydroxypiperidine, is well-established and can be achieved through both chemical and biocatalytic methods.[11][12][13]

  • Cbz (carboxybenzyl): Also compatible, removed by catalytic hydrogenation.

Detailed Experimental Protocol: Synthesis of tert-butyl (R)-3-(aminooxy)piperidine-1-carboxylate

This protocol describes the synthesis from the commercially available (S)-N-Boc-3-hydroxypiperidine, leveraging the stereochemical inversion of the Mitsunobu reaction.

Step 1: Mitsunobu Reaction

  • Setup: To a solution of (S)-N-Boc-3-hydroxypiperidine (1.0 eq.), N-hydroxyphthalimide (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF), cool the mixture to 0 °C under a nitrogen atmosphere.[10]

  • Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. The reaction is often characterized by a color change from colorless to yellow/orange.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the starting alcohol is consumed, concentrate the mixture under reduced pressure. Resuspend the residue in a suitable solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The crude product, N-(((R)-1-(tert-butoxycarbonyl)piperidin-3-yl)oxy)isoindoline-1,3-dione, is purified by column chromatography on silica gel.

Step 2: Hydrazinolysis (Deprotection)

  • Setup: Dissolve the purified phthalimide intermediate (1.0 eq.) from Step 1 in ethanol or a similar protic solvent.

  • Addition: Add hydrazine hydrate (1.5-2.0 eq.) to the solution at room temperature. A precipitate (phthalhydrazide) will typically form.

  • Reaction: Stir the mixture for 2-4 hours at room temperature or with gentle heating (e.g., 40-50 °C) to ensure complete reaction.

  • Workup: Filter the reaction mixture to remove the phthalhydrazide precipitate and wash the solid with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be further purified by extraction or chromatography to yield the final product, tert-butyl (R)-3-(aminooxy)piperidine-1-carboxylate, as a free base.

Physicochemical Properties and Structural Analysis

The introduction of the hydroxylamine ether moiety at the 3-position of the piperidine ring has a predictable and significant impact on key molecular properties relevant to drug discovery.

Impact on Lipophilicity and Basicity

A study comparing isosteric replacements in various scaffolds, including piperidine derivatives, provides valuable quantitative insights.[5] The hydroxylamine ether acts as a "chameleon," behaving more like an ether in terms of its effect on lipophilicity (logP) while simultaneously lowering the basicity (pKa) of the piperidine nitrogen, similar to the effect of an amine.

Isosteric Group (X) in Model ScaffoldΔlogP (vs. CH₂)logD₇.₄Key Insight
Methylene (-CH₂-)05.1Baseline lipophilicity.
Ether (-O-)-1.35.1Reduces lipophilicity; no impact on basicity.
Amine (-NH-)-2.63.3Significantly reduces lipophilicity and logD due to protonation at pH 7.4.
Hydroxylamine Ether (-O-N<) -2.0 4.7 Reduces lipophilicity similarly to an ether but has a less dramatic impact on logD than a basic amine, offering a "tunable" intermediate state. [5]
Table 1: Comparative effects of isosteric replacements on lipophilicity and distribution coefficient (logD₇.₄). Data trends adapted from reference[5].

This modulation is critical for optimizing a drug's ability to cross cell membranes and avoid off-target effects associated with high basicity, such as hERG channel interactions.[3]

Characterization and Quality Control

A self-validating system for confirming the structure and purity of the synthesized building blocks is essential.

QC_Workflow cluster_0 Primary Analysis LCMS LC-MS Analysis Chiral_HPLC Chiral HPLC LCMS->Chiral_HPLC If Chiral NMR ¹H & ¹³C NMR HRMS High-Resolution MS NMR->HRMS Confirm Elemental Composition Release Released for Use Chiral_HPLC->Release HRMS->Release Final_Product Synthesized Building Block Final_Product->LCMS Check Mass & Purity Final_Product->NMR Confirm Structure

Caption: A standard quality control workflow for validating piperidin-3-yl hydroxylamine ether building blocks.

  • LC-MS: Used to confirm the molecular weight of the product and assess its purity.

  • NMR Spectroscopy (¹H, ¹³C): Provides definitive structural confirmation. Key diagnostic signals include the protons on the carbon bearing the oxygen (-CH-O-N-) and the characteristic shifts of the Boc protecting group.

  • Chiral HPLC: Essential for enantiomerically pure building blocks to determine and confirm the enantiomeric excess (ee).

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the molecule.

Applications in Drug Discovery

Piperidin-3-yl hydroxylamine ethers are valuable in programs where fine-tuning of ADME properties is critical, or where unique vector orientations are needed for target binding.

Bioisosteric Replacement

These building blocks can serve as effective bioisosteres for 3-aminopiperidines or 3-hydroxypiperidines. Many approved drugs, such as the DPP-IV inhibitor Alogliptin, contain a 3-aminopiperidine core.[14][15] Replacing the amine with a hydroxylamine ether in a lead series can mitigate issues related to high basicity while maintaining or improving target affinity through new hydrogen bonding interactions.

Use in Fragment-Based Drug Discovery (FBDD)

The N-Boc protected building block itself fits within the "rule-of-three" for molecular fragments, making it an excellent starting point for FBDD campaigns.[2] Its 3D structure provides a rich scaffold for elaboration, and the free hydroxylamine can be functionalized to explore chemical space around a target.

Case Study: Modulators of Orexin Receptors

Recent patent literature highlights the use of 3-aminopiperidine macrocycles as orexin receptor agonists for treating sleep disorders.[16] In such complex molecules, modulating the pKa of the piperidine nitrogen without drastic changes to the scaffold's geometry is a significant challenge. The substitution of a 3-amino group with a 3-aminooxy (hydroxylamine ether) moiety represents a classic medicinal chemistry strategy to address this, potentially improving oral bioavailability and reducing potential off-target liabilities.

Conclusion

Piperidin-3-yl hydroxylamine ether building blocks are sophisticated tools for the modern medicinal chemist. Their synthesis is enabled by robust and stereocontrolled methods like the Mitsunobu reaction. The unique ability of the hydroxylamine ether moiety to modulate basicity and lipophilicity provides a powerful handle for optimizing the ADME properties of lead compounds. By understanding the synthesis, properties, and strategic applications outlined in this guide, researchers can confidently incorporate these valuable synthons into their drug discovery programs to tackle complex biological targets and develop safer, more effective medicines.

References

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. (2022). MDPI. [Link]

  • A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. (2025). ResearchGate. [Link]

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. (2017). PubMed. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (N.D.). Open Research@CSIR-NIScPR. [Link]

  • Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (N.D.).
  • Preparation method of (S)-N-Boc-3-hydroxypiperidine. (N.D.).
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021). UniCA IRIS. [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021). ACS Omega. [Link]

  • Mitsunobu Reaction. (2019). Organic Chemistry. [Link]

  • A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction. (2005). The Journal of Organic Chemistry. [Link]

  • Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). (N.D.). ResearchGate. [Link]

  • Mitsunobu reaction. (N.D.). Wikipedia. [Link]

  • Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. (2018). PMC. [Link]

  • Mitsunobu Reaction. (N.D.). Organic Chemistry Portal. [Link]

  • Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. (2018). ACS Omega. [Link]

  • The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. (2022). PMC. [Link]

  • Piperidine hydroxylamine. (N.D.). PubChem. [Link]

  • The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. (2022). Chemical Communications. [Link]

  • Piperidine Synthesis. (N.D.). DTIC. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). PMC. [Link]

  • Piperidine (CAS 110-89-4). (N.D.). Cheméo. [Link]

  • Methods of preparing hydroxylamine derivatives useful in the preparation of anti-infective agents. (N.D.).
  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (2023). MDPI. [Link]

  • Novel 3-Aminopyrrolidine and Piperidine Macrocyclic Orexin Receptor Agonists for Treating Sleep Disorders. (N.D.). PMC. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]

  • Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. (2012). PubMed. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). RSC Publishing. [Link]

  • Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. (2017). PubMed. [Link]

Sources

The Redox Interface: Engineering Novel Hydroxylamine Scaffolds for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydroxylamine moiety (


) has historically been viewed with skepticism in medicinal chemistry, often flagged as a "structural alert" due to the toxicity associated with metabolic N-oxidation of amines. However, a renaissance is underway. By moving beyond simple primary N-hydroxylamines (

) toward sterically congested N,N,O-trisubstituted scaffolds , researchers are unlocking a unique chemical space. These novel scaffolds offer tunable basicity, enhanced metabolic stability, and specific geometric properties that mimic morpholines and tertiary amines while altering lipophilicity (LogD).

This technical guide dissects the hydroxylamine pharmacophore, detailing its application in "Trojan Horse" siderophore-drug conjugates, its role in metalloenzyme inhibition, and the synthetic methodologies required to access these sensitive motifs without over-reduction.

The Hydroxylamine Pharmacophore: Beyond the Structural Alert

Electronic and Structural Properties

The N-O bond introduces unique electronic constraints compared to C-C or C-N bonds. The repulsion between lone pairs on the nitrogen and oxygen atoms (the gauche effect) dictates a preferred conformation that can be exploited for rigidifying drug scaffolds.

PropertyAmine (

)
Hydroxylamine (

)
Impact on Drug Design
Basicity (

)
9.0 – 10.53.0 – 6.0Reduced lysosomal trapping; improved membrane permeability.
H-Bonding Acceptor only (tertiary)Dual Acceptor (N, O)Additional vector for target engagement.
Bond Length C-N (~1.47 Å)N-O (~1.45 Å)Subtle geometric adjustment for "induced fit" in tight binding pockets.
Redox Potential High stabilityLabile (tunable)Potential for radical scavenging or metal chelation.
The Stability Spectrum

The toxicity of hydroxylamines is largely driven by the presence of an N-H bond, which facilitates oxidation to reactive nitrones or nitroso intermediates.

  • Toxic:

    
     (Primary) 
    
    
    
    Methemoglobinemia risk, DNA alkylation via nitrenium ions.
  • Stable:

    
     (Trisubstituted) 
    
    
    
    Resistant to oxidation; acts as a bioisostere for morpholine or piperidine.

Therapeutic Applications: The "Trojan Horse" Strategy

One of the most potent applications of the hydroxylamine scaffold is in Siderophore-Drug Conjugates (SDCs) . Bacteria secrete siderophores (often containing hydroxamate or N-hydroxylactam motifs) to scavenge iron.[1][2] By conjugating antibiotics to these scaffolds, we hijack the bacterial iron transport system to bypass efflux pumps—a critical strategy against Gram-negative resistance.

Mechanism of Action: Siderophore Mimicry

The hydroxylamine/hydroxamate motif forms a hexacoordinate complex with


. This complex is recognized by specific outer membrane receptors (e.g., FepA, CirA in E. coli) and actively transported into the periplasm.

SiderophoreMechanism Iron Fe(III) (Extracellular) Complex Fe-SDC Complex Iron->Complex Chelation SDC Siderophore-Drug Conjugate (Hydroxylamine) SDC->Complex Binding Receptor Outer Membrane Receptor (e.g., FepA) Complex->Receptor Recognition Periplasm Periplasmic Space Receptor->Periplasm Active Transport (TonB dependent) ABC ABC Transporter (Inner Membrane) Periplasm->ABC Translocation Cytoplasm Cytoplasm (Target Site) ABC->Cytoplasm Import Release Drug Release (Hydrolysis/Reduction) Cytoplasm->Release Enzymatic Cleavage

Figure 1: The "Trojan Horse" uptake pathway. The hydroxylamine-based siderophore mimics natural iron chelators to breach the bacterial cell envelope.

Metabolic Fate & Toxicity Management[4][5]

Understanding the metabolic divergence of hydroxylamines is non-negotiable for safety. The goal is to prevent the formation of the electrophilic nitrenium ion.

The Ames Test Challenge

Primary and secondary hydroxylamines often trigger positive Ames tests due to metabolic activation.

  • Mitigation Strategy: Steric bulk. Capping the oxygen (O-alkylation) and using fully substituted nitrogens prevents the formation of the N-H intermediate required for oxidation to the nitroso species.

MetabolicFate Parent N-Substituted Hydroxylamine (R-NH-OH) Nitroxide Nitroxide Radical (R-NO•) Parent->Nitroxide 1e- Oxidation SafePath Glucuronidation/Sulfation (Excretion) Parent->SafePath Phase II Conjugation Nitroso Nitroso Intermediate (R-N=O) Nitroxide->Nitroso Oxidation Nitrenium Nitrenium Ion (R-N+) Nitroso->Nitrenium Acid/Enzymatic Activation DNA DNA Adducts (Genotoxicity) Nitrenium->DNA Covalent Binding

Figure 2: Metabolic activation pathways. The red path highlights the toxicity risks associated with N-H containing hydroxylamines, which must be avoided via N,N,O-trisubstitution.

Synthetic Methodologies: Precision Construction

Synthesizing N,N,O-trisubstituted hydroxylamines requires avoiding the over-reduction of the N-O bond to the amine. Standard alkylation of hydroxylamine often leads to poly-alkylation mixtures.

Recommended Workflow: Electrophilic Amination

Modern approaches utilize electrophilic nitrogen sources or Cope-type hydroaminations.

SynthesisWorkflow Start Secondary Amine (R2-NH) Intermediate O-Benzoyl Hydroxylamine (R2N-OBz) Start->Intermediate Electrophilic Amination (Phosphate Buffer) Oxidant BPO or BzOOBz (Benzoyl Peroxide) Oxidant->Intermediate Hydrolysis Base Hydrolysis (LiOH/MeOH) Intermediate->Hydrolysis Product N,N-Disubstituted Hydroxylamine (R2N-OH) Hydrolysis->Product Alkylation O-Alkylation (R'-X, Base) Product->Alkylation Final Trisubstituted Scaffold (R2N-OR') Alkylation->Final

Figure 3: Controlled synthesis of trisubstituted hydroxylamines via electrophilic amination, preventing N-O bond cleavage.

Experimental Protocol: Synthesis of N,N,O-Trisubstituted Hydroxylamines

Objective: To synthesize a stable N,N,O-trisubstituted hydroxylamine scaffold suitable for library generation, avoiding the formation of nitrones.

Scope: This protocol uses a modified electrophilic amination of a secondary amine followed by O-alkylation.

Reagents
  • Secondary Amine substrate (1.0 equiv)

  • Benzoyl Peroxide (BPO) (1.2 equiv) (Caution: Potentially explosive; use stabilized wet BPO)

  • Disodium hydrogen phosphate (

    
    )
    
  • Lithium Hydroxide (LiOH)

  • Alkyl Halide (

    
    )
    
  • Solvents: Dichloromethane (DCM), Methanol (MeOH), THF.

Step-by-Step Methodology
  • Preparation of O-Benzoyl Hydroxylamine Intermediate:

    • Dissolve the secondary amine (10 mmol) in DCM (50 mL).

    • Add

      
       (15 mmol) as a finely ground powder to buffer the reaction.
      
    • Cool the mixture to 0°C under an inert atmosphere (

      
      ).
      
    • Slowly add Benzoyl Peroxide (12 mmol) dissolved in DCM over 30 minutes. Note: Exothermic reaction.

    • Stir at room temperature for 4–6 hours. Monitor by TLC for the disappearance of the amine.

    • Workup: Wash with saturated

      
      , dry over 
      
      
      
      , and concentrate
    • Checkpoint: Isolate the

      
       intermediate via silica gel chromatography (typically 10-20% EtOAc/Hexanes).
      
  • Hydrolysis to N,N-Disubstituted Hydroxylamine:

    • Dissolve the

      
       intermediate in MeOH/THF (1:1, 20 mL).
      
    • Add LiOH (2.0 equiv, 1M aqueous solution).

    • Stir at room temperature for 1 hour. Crucial: Do not heat, as this may cleave the N-O bond.

    • Workup: Neutralize with dilute HCl to pH 7, extract with EtOAc.

  • O-Alkylation (The Stabilization Step):

    • Dissolve the crude

      
       in DMF (10 mL).
      
    • Add

      
       (1.5 equiv) and the Alkyl Halide (
      
      
      
      , e.g., Methyl Iodide or Benzyl Bromide) (1.1 equiv).
    • Stir at room temperature for 12 hours.

    • Purification: Flash column chromatography.

    • Validation: Confirm structure via

      
      -NMR (look for the unique chemical shift of 
      
      
      
      protons, typically
      
      
      3.5–4.0 ppm) and HRMS.

Summary of Key Data

Scaffold TypePrimary Target ClassKey Drug/CandidateMechanism
N-Hydroxyurea 5-Lipoxygenase (5-LOX)Zileuton Chelates active site Iron; scavenges radicals to prevent inflammation.
Hydroxamic Acid HDAC / MMPVorinostat Binds

in the catalytic pocket of histone deacetylases.
Siderophore Conjugate PBP3 (Gram-neg bacteria)Cefiderocol Uses catechol/hydroxamate motif to hijack Iron transport (Trojan Horse).
Trisubstituted Hydroxylamine EGFR (Lung Cancer)Novel Leads Bioisostere for morpholine; improves brain penetration and metabolic stability.[3]

References

  • Siderophore-Drug Conjugates & Mechanism

    • Starr, J., & Brown, D. (2019).[1][4] "Siderophore–Antibiotic Conjugate Design: New Drugs for Bad Bugs?" Molecules.

  • Hydroxylamine Bioisosteres & EGFR Inhibitors

    • Burke, J. P., et al. (2023).[5][6][7][8] "Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer."[3] Journal of Medicinal Chemistry.

  • Synthesis of N-Substituted Hydroxylamines

    • Hill, J., & Crich, D.[9] (2023).[5][6][7][8] "Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines." Molecules.

  • Toxicity and Metabolic Activation

    • Uetrecht, J.[10] (2007). "Idiosyncratic Drug Reactions: Past, Present, and Future." Chemical Research in Toxicology.

  • General Bioisosterism

    • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note & Detailed Protocol: Synthesis of N-Boc-3-(phthalimidooxy)piperidine via Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its ability to achieve a dehydrative coupling between a primary or secondary alcohol and an acidic pronucleophile under mild, neutral conditions.[1][2] A key feature of this reaction is the clean inversion of stereochemistry at the alcohol's chiral center, making it an invaluable tool for stereocontrolled synthesis.[3][4][5] This application note provides an in-depth guide to the Mitsunobu reaction between N-Boc-3-hydroxypiperidine, a highly relevant scaffold in medicinal chemistry, and N-hydroxyphthalimide, a stable and effective precursor for hydroxylamines.[6][7]

The resulting product, N-Boc-3-(phthalimidooxy)piperidine, serves as a protected N-alkoxyamine, a versatile intermediate for the development of novel therapeutics and complex molecules. Subsequent removal of the phthalimide protecting group via hydrazinolysis readily yields the corresponding O-substituted hydroxylamine derivative.[1][6][8] This guide offers a detailed mechanistic rationale, a step-by-step experimental protocol, and expert insights into process optimization and troubleshooting for researchers in drug discovery and chemical development.

Scientific & Mechanistic Overview

The power of the Mitsunobu reaction lies in its ability to convert a poor leaving group (a hydroxyl group) into a good one in situ.[9] The overall transformation is a redox-condensation process where triphenylphosphine (PPh₃) is oxidized to triphenylphosphine oxide (TPPO) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), is reduced to a hydrazine derivative.[10]

The Rationale Behind Component Selection
  • N-Boc-3-hydroxypiperidine (The Alcohol): The piperidine nitrogen must be protected, typically as a tert-butyloxycarbonyl (Boc) carbamate, to prevent it from competing as a nucleophile with the intended N-hydroxyphthalimide. As a secondary alcohol, it is an ideal substrate for the Mitsunobu reaction, which proceeds via an Sₙ2 pathway, resulting in a predictable inversion of configuration if a chiral starting material is used.[3][5][11]

  • N-hydroxyphthalimide (The Pronucleophile): For the reaction to proceed efficiently, the pronucleophile must have a pKa low enough (typically < 15) to be deprotonated by the key betaine intermediate.[10][12] N-hydroxyphthalimide fulfills this requirement, making it an excellent nitrogen-based oxygen nucleophile for this transformation.[4][13][14]

  • Triphenylphosphine (PPh₃) and Diisopropyl Azodicarboxylate (DIAD) (The Reagents): This pair forms the core redox system. PPh₃ acts as the oxygen acceptor, driven by the formation of the highly stable phosphorus-oxygen double bond in TPPO.[12] DIAD is the initial oxidant and hydrogen acceptor. While diethyl azodicarboxylate (DEAD) is also common, DIAD is often preferred due to its slightly lower reactivity and improved safety profile.[15][16]

  • Anhydrous Tetrahydrofuran (THF) (The Solvent): The reaction is highly sensitive to water, which can hydrolyze the reactive phosphonium intermediates and lead to side products and reduced yields.[7] Anhydrous THF is the solvent of choice as it effectively dissolves the reactants and intermediates without participating in the reaction.[1][11][15]

Reaction Mechanism

The reaction proceeds through several distinct, well-established steps.[3][5][10][17]

  • Betaine Formation: The nucleophilic PPh₃ attacks the electrophilic nitrogen of DIAD, forming a zwitterionic adduct known as a betaine.

  • Pronucleophile Deprotonation: The highly basic betaine deprotonates the acidic N-hydroxyphthalimide, generating the phthalimide-N-oxide anion (the active nucleophile) and a protonated betaine.

  • Alcohol Activation: The oxygen of N-Boc-3-hydroxypiperidine attacks the positively charged phosphorus atom of the protonated betaine. This forms a key intermediate, the alkoxyphosphonium salt, which contains an excellent leaving group (-OPPh₃).

  • Sₙ2 Displacement: The phthalimide-N-oxide anion performs a backside Sₙ2 attack on the carbon bearing the alkoxyphosphonium leaving group. This step proceeds with complete inversion of stereochemistry, displacing TPPO and forming the desired C-O bond.

Mitsunobu_Mechanism Figure 1: Mitsunobu Reaction Mechanism cluster_activation Activation Phase cluster_substitution Sₙ2 Phase PPh3 PPh₃ Betaine Betaine [PPh₃⁺-N⁻-R'] PPh3->Betaine + DIAD DIAD DIAD DIAD->Betaine NOHP N-Hydroxyphthalimide (NuH) ProtonatedBetaine Protonated Betaine [PPh₃⁺-NH-R'] NOHP->ProtonatedBetaine NucleophileAnion Nucleophile Anion [Nu⁻] NOHP->NucleophileAnion - H⁺ Alcohol N-Boc-3-hydroxypiperidine (ROH) Oxyphosphonium Alkoxyphosphonium Salt [RO-PPh₃⁺] Alcohol->Oxyphosphonium + Protonated Betaine Betaine->ProtonatedBetaine + NuH ProtonatedBetaine->Oxyphosphonium Hydrazine DIADH₂ ProtonatedBetaine->Hydrazine after proton transfer Product Product [R-Nu] NucleophileAnion->Product Oxyphosphonium->Product + Nu⁻ (Inversion) TPPO TPPO Oxyphosphonium->TPPO

Caption: Figure 1: Mitsunobu Reaction Mechanism

Detailed Experimental Protocol

This protocol is designed for a 5.0 mmol scale. Adjust quantities accordingly for different scales.

Materials & Reagents
ReagentMW ( g/mol )Amount (mg)Moles (mmol)Equivalents
N-Boc-3-hydroxypiperidine201.2710065.01.0
N-Hydroxyphthalimide163.139796.01.2
Triphenylphosphine (PPh₃)262.2919677.51.5
Diisopropyl azodicarboxylate (DIAD)202.211517 (1.5 mL)7.51.5
Anhydrous Tetrahydrofuran (THF)-50 mL--
Step-by-Step Procedure

Mitsunobu_Workflow Figure 2: Experimental Workflow start Start: Prepare Anhydrous Setup dissolve 1. Dissolve Alcohol, Nucleophile, and PPh₃ in anhydrous THF. start->dissolve cool 2. Cool solution to 0 °C (ice-water bath). dissolve->cool add_diad 3. Add DIAD dropwise over 15-20 min. cool->add_diad react 4. Warm to RT and stir for 12-24 hours. add_diad->react monitor 5. Monitor by TLC. react->monitor monitor->react Incomplete workup 6. Concentrate solvent under reduced pressure. monitor->workup Complete purify 7. Purify crude residue via silica gel chromatography. workup->purify product Obtain Pure Product purify->product

Caption: Figure 2: Experimental Workflow

  • System Preparation: Ensure all glassware (round-bottom flask, magnetic stir bar, addition funnel) is thoroughly oven-dried or flame-dried under vacuum and assembled under an inert atmosphere (Nitrogen or Argon).

  • Reagent Combination: To a 100 mL round-bottom flask, add N-Boc-3-hydroxypiperidine (1.0 eq), N-hydroxyphthalimide (1.2 eq), and triphenylphosphine (1.5 eq).[6] Add 40 mL of anhydrous THF and stir until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • DIAD Addition: Add DIAD (1.5 eq) to an addition funnel with 10 mL of anhydrous THF. Add the DIAD solution dropwise to the stirred reaction mixture over 15-20 minutes. A mild exotherm and a change in color/turbidity may be observed. The order of addition is critical; adding the azodicarboxylate last to the mixture of the other components is the standard and most reliable procedure.[11][15]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 30-40% ethyl acetate in hexanes. Visualize spots using a UV lamp and/or potassium permanganate stain. The formation of solid triphenylphosphine oxide can be an indicator of reaction progress.[11]

  • Work-up: Once the reaction is complete (as judged by TLC), concentrate the mixture under reduced pressure to remove the THF.

  • Purification: The primary challenge in Mitsunobu reactions is the removal of stoichiometric byproducts, TPPO and diisopropyl hydrazinedicarboxylate.[10][18]

    • Redissolve the crude residue in a minimal amount of dichloromethane.

    • Prepare a silica gel column packed in hexanes.

    • Load the concentrated crude product onto the column.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 40%). The nonpolar byproducts will elute before the more polar product.

    • Combine the product-containing fractions and concentrate under reduced pressure to yield N-Boc-3-(phthalimidooxy)piperidine as a white solid or viscous oil.

Troubleshooting & Safety

Issue ObservedPotential CauseSuggested Solution
No or Low Conversion 1. Presence of water in the reaction. 2. Impure reagents (especially DIAD). 3. Incorrect order of addition.1. Ensure all glassware is rigorously dried and use freshly opened or distilled anhydrous solvent. 2. Use freshly purchased, high-purity reagents. 3. Confirm DIAD was added last.
Formation of Side Products The pronucleophile (N-hydroxyphthalimide) has a pKa that is too high (>15), leading to side reactions with the azodicarboxylate.[12][15]This is not typically an issue for N-hydroxyphthalimide, but for less acidic nucleophiles, alternative Mitsunobu reagents may be required.[3]
Difficult Purification Co-elution of product with TPPO or hydrazine byproduct.1. Try a different solvent system for chromatography. 2. Some literature suggests precipitating TPPO from a nonpolar solvent like diethyl ether or a hexanes/ether mixture prior to chromatography. 3. Consider using polymer-supported PPh₃ to simplify removal by filtration.[2]
Safety Precautions
  • Azodicarboxylates (DEAD/DIAD): These reagents are toxic, potential sensitizers, and can be explosive, especially when heated in concentrated form.[11][14] Always handle them in a well-ventilated chemical fume hood. It is highly recommended to use commercially available solutions (e.g., 40% in toluene) rather than handling the neat reagent.[11]

  • Triphenylphosphine: Can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).

  • Inert Atmosphere: While the reaction itself does not strictly require an inert atmosphere for reactivity, it is best practice to prevent moisture from entering the reaction vessel.

Conclusion

The Mitsunobu reaction provides a reliable and stereocontrolled method for the O-alkylation of N-hydroxyphthalimide with secondary alcohols like N-Boc-3-hydroxypiperidine. By adhering to stringent anhydrous conditions and a specific order of reagent addition, researchers can achieve good yields of the desired N-alkoxyamine product. While purification can be challenging due to stoichiometric byproducts, careful chromatographic techniques can provide highly pure material. This protocol offers a robust starting point for the synthesis of valuable intermediates in pharmaceutical and agrochemical research.

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Dandepally, S. R., et al. (2012). Monomer-on-Monomer (MoM) Mitsunobu Reaction: Facile Purification Utilizing Surface-Initiated Sequestration. PMC. Retrieved from [Link]

  • Taniguchi, T., et al. (2016). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The Mitsunobu Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Taniguchi, T., et al. (2016). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. RSC Publishing. Retrieved from [Link]

  • Myers, A. (n.d.). A Whirlwind Tour of Current Mitsunobu Chemistry. Technical Reports. Retrieved from [Link]

  • Fukuyama, T. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds. Retrieved from [Link]

  • Curran, D. P., et al. (2000). Impurity Annihilation: Chromatography-Free Parallel Mitsunobu Reactions. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • Reddit. (2018). Work-up Mitsunobu coupling using DEAD. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Kumar, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Retrieved from [Link]

  • Chemistry Steps. (2025). Mitsunobu Reaction. Retrieved from [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2025). A Facile Synthesis of (tert-Alkoxy)amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Retrieved from [Link]

  • Studer, A., et al. (2010). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA. Retrieved from [Link]

  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

Sources

protocol for Boc-deprotection of aminooxy piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Boc-Deprotection of Aminooxy Piperidines

Executive Summary & Strategic Importance

Aminooxy piperidines (specifically O-(piperidin-4-yl)hydroxylamines) are high-value intermediates in the synthesis of heterobifunctional linkers, PROTACs, and antibody-drug conjugates (ADCs). Their core utility lies in the aminooxy (


)  moiety, which exhibits enhanced nucleophilicity due to the "Alpha Effect." This allows for chemoselective oxime ligation with aldehydes or ketones under mild conditions, a cornerstone of modern bioconjugation.[1]

However, the deprotection of


-Boc-aminooxy piperidines presents unique challenges compared to standard amines:
  • Nucleophilicity: The liberated aminooxy group is a potent nucleophile, making it susceptible to alkylation by tert-butyl cations generated during deprotection.

  • Solvent Incompatibility: The free base reacts rapidly with ketone solvents (e.g., acetone) to form oximes, ruining the product.

  • Stability: The

    
     bond is weaker than the 
    
    
    
    bond; harsh acidic conditions or high temperatures can cause fragmentation.

This guide provides two validated protocols designed to maximize yield and purity while mitigating these specific risks.

Chemical Strategy & Critical Considerations

The Alpha Effect & Salt Formation

Unlike standard amines, the adjacent oxygen atom in the aminooxy group donates electron density to the nitrogen, increasing its nucleophilicity while simultaneously lowering its pKa (approx. pKa 4–5 for the conjugate acid, compared to ~10 for piperidine).

  • Implication: The free base is often an unstable oil or low-melting solid that oxidizes easily.

  • Directive: Always isolate the product as a dihydrochloride (

    
    ) or bis-trifluoroacetate (
    
    
    
    ) salt. These salts are crystalline, stable, and resistant to oxidation.
Cation Scavenging

During acidolysis, the Boc group fragments into a tert-butyl cation (


). While usually volatile (isobutylene), in concentrated mixtures, 

can alkylate the electron-rich oxygen of the aminooxy group.
  • Directive: For substrates containing electron-rich aromatics or methionine, add Triethylsilane (TES) or Thioanisole as a scavenger.

The "No-Acetone" Rule
  • Critical Warning: Never use acetone or methyl ethyl ketone (MEK) during the workup or cleaning of glassware while the free aminooxy group is present. Spontaneous oxime formation is rapid and irreversible.

Validated Experimental Protocols

Method A: Precipitation Method (HCl/Dioxane)

Recommended for scale-up (>1g) and isolation of stable solids.

Reagents:

  • 4M HCl in 1,4-Dioxane (anhydrous).

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).[2]

  • Precipitant: Diethyl Ether (

    
    ) or MTBE.
    

Protocol:

  • Dissolution: Dissolve the

    
    -Boc-aminooxy piperidine (1.0 equiv) in a minimal volume of DCM (approx. 5 mL per gram). If solubility is poor, use a 1:1 DCM/MeOH mixture.
    
  • Acid Addition: Cool the solution to 0°C. Add 4M HCl in Dioxane (10–20 equiv) dropwise under nitrogen atmosphere.

    • Note: Excess acid is required to ensure protonation of both the piperidine nitrogen and the aminooxy group.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 1–3 hours.

    • Monitoring: Monitor by TLC (stain with KMnO4; Ninhydrin is often faint for hydroxylamines). Look for the disappearance of the starting material.

  • Precipitation: As the reaction proceeds, the dihydrochloride salt often precipitates as a white solid.

  • Workup:

    • Dilute the reaction mixture with anhydrous Diethyl Ether (3x reaction volume).

    • Filter the solid under a nitrogen blanket (aminooxy salts can be hygroscopic).

    • Wash the filter cake copiously with

      
       to remove excess HCl and isobutylene byproducts.
      
  • Drying: Dry under high vacuum at ambient temperature for 12 hours.

Yield: Typically 85–95%. Form: White crystalline solid (Dihydrochloride salt).

Method B: Scavenger-Assisted Solution Method (TFA/DCM)

Recommended for small scale (<100mg) or complex substrates requiring purification.

Reagents:

  • Trifluoroacetic Acid (TFA).[1][3][4][5][6]

  • Dichloromethane (DCM).[5][7]

  • Scavenger: Triethylsilane (TES) (Optional but recommended).

Protocol:

  • Preparation: Prepare a solution of 1:1 TFA/DCM (v/v). Add 2.5% (v/v) Triethylsilane if the substrate is sensitive to alkylation.

  • Reaction: Add the TFA cocktail (approx. 10 mL per gram of substrate) to the solid Boc-protected compound at 0°C.

  • Stirring: Stir at 0°C for 15 minutes, then warm to room temperature for 45–60 minutes.

    • Caution: Do not heat.[8] Thermal instability of the

      
       bond increases significantly above 40°C in strong acid.
      
  • Evaporation: Concentrate the mixture in vacuo (rotary evaporator) at <30°C.

  • Co-evaporation: To remove residual TFA, re-dissolve the oil in Toluene or DCM and evaporate again. Repeat 3 times.

  • Isolation: The residue is the bis-TFA salt.

    • Purification: If needed, purify via preparative HPLC using water/acetonitrile (0.1% TFA modifier). Do not use acetone.

Visualization of Logic & Mechanism

Figure 1: Mechanistic Pathway of Boc-Aminooxy Deprotection

This diagram illustrates the acid-catalyzed fragmentation and the critical role of the scavenger in preventing side reactions.

BocDeprotectionMechanism Substrate Boc-Aminooxy Piperidine Protonation Protonated Intermediate (Unstable) Substrate->Protonation TFA/HCl (H+) Fragmentation Fragmentation Protonation->Fragmentation - CO2 Carbocation tert-Butyl Cation (t-Bu+) Fragmentation->Carbocation Product Aminooxy Piperidine (Salt Form) Fragmentation->Product Main Pathway SideProduct Isobutylene Gas Carbocation->SideProduct Elimination Scavenger Scavenger (TES) Traps t-Bu+ Carbocation->Scavenger Trapping Scavenger->Product Prevents Alkylation

Caption: Acid-catalyzed cleavage of the Boc-carbamate.[3] The tert-butyl cation is either eliminated as isobutylene or trapped by scavengers to prevent re-alkylation of the nucleophilic aminooxy oxygen.

Figure 2: Protocol Decision Tree

A logical flow for selecting the correct method based on scale and downstream application.

DecisionTree Start Start: Boc-Aminooxy Deprotection ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale Small Scale (<100 mg) or Complex Linker ScaleCheck->SmallScale LargeScale Large Scale (>1 g) or Simple Intermediate ScaleCheck->LargeScale MethodA Method B: TFA/DCM + TES (Solution Phase) SmallScale->MethodA MethodB Method A: HCl/Dioxane (Precipitation) LargeScale->MethodB WorkupA Evaporate & HPLC Purify (Isolate as TFA Salt) MethodA->WorkupA WorkupB Filter Precipitate (Isolate as HCl Salt) MethodB->WorkupB Final Stable Aminooxy Salt (Ready for Conjugation) WorkupA->Final WorkupB->Final

Caption: Workflow selection guide. HCl precipitation is preferred for scale to avoid tedious evaporation of TFA and to provide a non-hygroscopic solid.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Volatility of free baseEnsure isolation as HCl or TFA salt; do not over-dry free bases.
New Impurity (+56 Da) t-Butyl alkylationThe t-butyl cation reacted with the aminooxy oxygen. Repeat with 5% Triethylsilane or Thioanisole.
New Impurity (+40 Da) Acetone adductAcetone was used in glassware cleaning. Wash all glass with MeOH/DCM before use.
Incomplete Reaction Double protonationAminooxy piperidines have two basic sites. Ensure >10 equiv of acid is used to drive equilibrium.

References

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Google Patents.WO2017136254A1 - Methods of preparing hydroxylamine derivatives useful in the preparation of anti-infective agents.
  • Master Organic Chemistry. Amine Protection and Deprotection: Mechanisms and Examples. [Link][3]

Sources

Application Note: Bioconjugation with Piperidine Hydroxylamines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of Piperidine-Based Cyclic Hydroxylamines in bioconjugation. These reagents represent a specialized class of nitrogen-heterocycles used primarily to generate Cyclic Nitrones for Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) , a bioorthogonal "click" chemistry that offers distinct advantages over traditional azide-alkyne ligations.

Introduction: The Cyclic Advantage

Standard bioconjugation often relies on linear hydroxylamines (


) to form oximes with aldehydes. While effective, linear oximes can suffer from hydrolytic instability and slow formation rates at neutral pH.[1]

Piperidine Hydroxylamines (specifically N-hydroxypiperidine and its derivatives) offer a structural paradigm shift. Unlike linear reagents, the nitrogen atom is embedded within a six-membered ring. When these reagents condense with aldehydes, they do not form oximes; instead, they form Cyclic Nitrones .[1]

These nitrones are highly valuable for two reasons:

  • SPANC Reactivity: They serve as 1,3-dipoles that react rapidly with strained alkynes (e.g., DBCO, BCN) in a metal-free cycloaddition.[1]

  • Tunable Stability: The six-membered piperidine ring confers superior hydrolytic stability to the resulting nitrone compared to acyclic variants, preserving the "labeling handle" in complex biological media.

Core Reagent Classes
Reagent ClassStructure DescriptionPrimary ApplicationKey Feature
1-Hydroxypiperidine (NHP) Simple 6-membered cyclic hydroxylamine.SPANC (Nitrone generation)Forms stable nitrones with aldehydes; moderate reaction rate.
Nipecotic Acid Derivatives 3- or 4-carboxy-N-hydroxypiperidine.Bifunctional Linkers Allows attachment of payloads (drugs/dyes) via the carboxyl group.
NHP-Active Esters N-hydroxypiperidine esters (e.g., NHP-acetate).[1]Peptide Coupling Alternative to NHS-esters; often used for specific solubility profiles.

Mechanism of Action

A. The SPANC Pathway (Primary Workflow)

The dominant application of piperidine hydroxylamines is the two-step SPANC labeling strategy.

  • Nitrone Formation: The N-hydroxypiperidine moiety attacks a target aldehyde (e.g., on a protein) to eliminate water and form a cyclic nitrone.

  • Cycloaddition: The nitrone undergoes a [3+2] cycloaddition with a strained alkyne (e.g., DBCO) to form a stable isoxazoline conjugate.[1]

Why Piperidine?

  • Kinetics: SPANC reaction rates (

    
    ) for cyclic nitrones can reach 0.5 – 60 M⁻¹s⁻¹ , significantly faster than strain-promoted azide-alkyne cycloaddition (SPAAC) in many contexts.[1]
    
  • Orthogonality: Nitrones do not react with azides or native thiols/amines, allowing dual-labeling schemes.[1]

B. Active Ester Activation

N-Hydroxypiperidine can also function as a leaving group in activated esters. While less common than N-hydroxysuccinimide (NHS), NHP esters are less water-soluble, which can be advantageous for reactions in organic co-solvents or for specific solid-phase peptide synthesis (SPPS) applications where NHS esters might degrade too quickly.[1]

SPANC_Mechanism Substrate Protein-Aldehyde (Electrophile) Intermediate Cyclic Nitrone (Stable 1,3-Dipole) Substrate->Intermediate Condensation (-H₂O) Reagent 1-Hydroxypiperidine (Nucleophile) Reagent->Intermediate Product Isoxazoline Conjugate (Stable Linkage) Intermediate->Product [3+2] Cycloaddition (SPANC) ClickReagent DBCO-Payload (Strained Alkyne) ClickReagent->Product

Caption: Mechanism of Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) using Piperidine Hydroxylamines.

Protocol: One-Pot SPANC Labeling of Aldehyde-Tagged Proteins

Objective: To label an N-terminal serine-containing protein with a fluorophore using 1-hydroxypiperidine as a nitrone mediator.

Materials Required[1][2][3][4][5][6][7][8][9]
  • Protein: Target protein with N-terminal Serine (100 µM in PBS).

  • Oxidant: Sodium Periodate (NaIO₄), 10 mM stock in water.[1]

  • Reagent A: 1-Hydroxypiperidine hydrochloride (Sigma or equivalent), 100 mM stock in PBS.[1]

  • Reagent B: DBCO-Cy5 (or other strained alkyne fluorophore), 10 mM stock in DMSO.[1]

  • Buffer: PBS pH 7.0 (Note: Avoid amine buffers like Tris for the oxidation step).

  • Quencher: p-Phenylenediamine (pPDA) or glycerol (optional).

Experimental Workflow
Step 1: Generation of N-terminal Aldehyde
  • Dilute the protein to 50 µM in PBS (pH 7.0).

  • Add NaIO₄ to a final concentration of 1 mM (20-fold excess).

  • Incubate for 5–10 minutes on ice.

  • Quench excess periodate by adding glycerol (5% v/v) or using a Zeba spin desalting column to exchange into fresh PBS.

    • Critical Check: Ensure complete removal of periodate if pPDA is used later, as periodate oxidizes pPDA.[1]

Step 2: Nitrone Formation (The Piperidine Step)
  • To the aldehyde-functionalized protein (approx. 40–50 µM), add 1-Hydroxypiperidine stock to a final concentration of 5 mM (100-fold excess).

    • Note: A large excess drives the equilibrium toward the nitrone.

  • Incubate at 25°C for 1–2 hours .

    • Validation: At this stage, the protein now carries a reactive cyclic nitrone handle.[1] This intermediate is stable and can be stored at 4°C for days if necessary, unlike linear imines.[1]

Step 3: SPANC Click Reaction
  • Add DBCO-Cy5 to the reaction mixture at a final concentration of 100–200 µM (2–4 equivalents relative to protein).

  • Incubate at 37°C for 1 hour or 25°C for 4 hours .

  • Purification: Remove excess small molecules using a spin desalting column (7K MWCO) or dialysis.

Data Analysis & Validation
MethodExpected ResultTroubleshooting
LC-MS (Intact) Mass shift corresponding to the piperidine-nitrone adduct + DBCO-Cy5.If mass corresponds to Oxime (-2 Da vs Nitrone), check reagent structure.[1]
SDS-PAGE Fluorescent band at protein MW (pre-Coomassie stain).No fluorescence? Check aldehyde generation efficiency first.
UV-Vis Absorbance at 650 nm (Cy5) and 280 nm (Protein). Calculate DOL (Degree of Labeling).Low DOL? Increase 1-Hydroxypiperidine concentration in Step 2.

Comparative Analysis: Piperidine vs. Linear Reagents[1]

The following table highlights why a researcher would choose a piperidine-based reagent over standard aminooxy reagents.

FeatureLinear Hydroxylamine (

)
Piperidine Hydroxylamine (Cyclic

)
Intermediate Formed Oxime (

)
Nitrone (

)
Reaction Partner Aldehydes/KetonesAldehydes (forms Nitrone) -> Strained Alkynes
Kinetics (Ligation) Slow (

) at pH 7
Fast (SPANC:

)
Stability Good (Oxime), but acid sensitive.[1]Excellent (Isoxazoline product is very stable).
Catalysis Required? Often requires Aniline/pPDA.[2]SPANC is catalyst-free; Nitrone formation benefits from pPDA.

Troubleshooting & Optimization

"The reaction is too slow."
  • Cause: Nitrone formation is the rate-limiting step, not the click reaction.[3]

  • Solution: Add 10 mM p-phenylenediamine (pPDA) or 5-methoxyanthranilic acid (5-MOAA) during Step 2. These catalysts accelerate the condensation of the hydroxylamine with the aldehyde.

"I see multiple products on MS."
  • Cause: Regioisomers in the SPANC cycloaddition.

  • Insight: The [3+2] cycloaddition can yield regioisomeric isoxazolines. While chemically distinct, they are biologically equivalent for labeling purposes.[1] This is a known feature of SPANC.

"My protein precipitated."
  • Cause: Hydrophobicity of the DBCO reagent.

  • Solution: Use a sulfonated DBCO (sulfo-DBCO) or add 5-10% DMSO/glycerol to the buffer.

References

  • MacKenzie, D. A., et al. (2014).[1] "Strain-promoted cycloadditions involving nitrones and alkynes—rapid tunable reactions for bioorthogonal labeling."[4][5] Current Opinion in Chemical Biology. Link[1]

  • Ning, X., et al. (2010).[1] "Protein Modification by Strain-Promoted Alkyne-Nitrone Cycloaddition." Angewandte Chemie International Edition. Link[1]

  • Sletten, E. M., & Bertozzi, C. R. (2011).[1] "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality." Angewandte Chemie International Edition. Link[1]

  • Kadirvelraj, R., et al. (2024).[1][6] "Kinetics of Strain-Promoted Alkyne-Nitrone Cycloadditions (SPANC) with Unprotected Carbohydrate Scaffolded Nitrones." Organic Letters. Link[1]

  • Behrens, C. R., et al. (2015).[1] "Methods for site-specific drug conjugation to antibodies." Current Opinion in Chemical Biology. Link[1]

Sources

Application Note: Strategic Synthesis of Piperidine-Based Hydroxamic Acid HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of Piperidine-Based Hydroxamic Acid Derivatives Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Strategic Rationale

Piperidine-based hydroxamic acids represent a critical class of Histone Deacetylase (HDAC) inhibitors (e.g., Panobinostat, Dacinostat). Structurally, these molecules adhere to a tripartite pharmacophore: a Cap Group (piperidine scaffold) that interacts with the rim of the enzyme pocket, a Linker (often cinnamyl or alkyl) that traverses the hydrophobic tunnel, and a Zinc-Binding Group (ZBG) (hydroxamic acid) that chelates the active site


 ion.

This guide details the synthesis of these derivatives, focusing on the two primary challenges: efficient attachment of the piperidine "cap" and the delicate installation of the hydroxamic acid moiety without inducing decomposition (Lossen rearrangement) or hydrolysis.

Pharmacophore & Retrosynthetic Logic

The synthesis is generally modular. The piperidine moiety is introduced early via reductive amination or nucleophilic substitution, while the labile hydroxamic acid is installed in the final step to minimize exposure to harsh conditions.

Pharmacophore cluster_0 Target Molecule Architecture Cap Piperidine Cap (Surface Recognition) Linker Hydrophobic Linker (Tunnel Occupancy) Cap->Linker Reductive Amination or SN2 ZBG Hydroxamic Acid (Zn2+ Chelation) Linker->ZBG Hydroxaminolysis or Coupling

Figure 1: Modular assembly of piperidine-based HDAC inhibitors. The synthesis is designed to converge at the linker-ZBG junction.

Synthetic Protocols

Method A: Direct Hydroxaminolysis of Esters (The "Panobinostat" Route)

Best for: Scalable synthesis of achiral or robust linkers (e.g., cinnamyl esters). Mechanism: Nucleophilic attack of a hydroxylamine anion on an ester carbonyl. Critical Constraint: Requires anhydrous conditions to prevent hydrolysis to the carboxylic acid.

Reagents
  • Precursor: Methyl or Ethyl ester of the piperidine-linker scaffold.

  • Reagent: Hydroxylamine hydrochloride (

    
    ).
    
  • Base: Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe).

  • Solvent: Anhydrous Methanol (MeOH).

Step-by-Step Protocol
  • Preparation of Hydroxylamine Base (In-Situ):

    • Dissolve

      
       (10.0 equiv) in anhydrous MeOH (
      
      
      
      ) in a round-bottom flask.
    • Cool the solution to

      
       using an ice bath.
      
    • Slowly add KOH (10.0 equiv) dissolved in MeOH. A white precipitate (KCl) will form immediately.

    • Stir at

      
       for 30 minutes.
      
    • Filtration (Optional but Recommended): Quickly filter the cold mixture through a sintered glass funnel to remove KCl salts. Use the clear filtrate immediately. Note: Excess salts can complicate downstream purification.

  • Displacement Reaction:

    • Dissolve the piperidine-ester precursor (1.0 equiv) in a minimum amount of anhydrous MeOH/THF (1:1).

    • Add the ester solution dropwise to the cold hydroxylamine filtrate.

    • Allow the reaction to warm to room temperature (RT) and stir for 2–12 hours.

    • Monitor: Check by LC-MS or TLC. The hydroxamic acid is significantly more polar than the ester.

  • Quenching & Workup:

    • Cool to

      
      . Carefully adjust pH to ~7 using 1N HCl.
      
    • Concentrate the solvent under reduced pressure (do not heat above

      
      ).
      
    • See Purification Section below.

Method B: Peptide Coupling Strategy

Best for: Complex substrates, chiral centers prone to racemization, or when the ester precursor is unavailable. Mechanism: Activation of carboxylic acid followed by reaction with O-protected hydroxylamine.[1][2]

Reagents
  • Precursor: Carboxylic acid derivative.[3]

  • Coupling Agent: HATU (preferred for speed) or EDC/HOBt.

  • Amine Source: O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (

    
    ).
    
  • Deprotection: 4M HCl in Dioxane or TFA.

Step-by-Step Protocol
  • Coupling:

    • Dissolve carboxylic acid (1.0 equiv) in DMF.

    • Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 5 mins to activate.

    • Add

      
       (1.5 equiv).
      
    • Stir at RT for 2–4 hours.

    • Workup: Dilute with EtOAc, wash with water (

      
      ) and brine. Dry and concentrate.
      
  • Deprotection (THP Cleavage):

    • Dissolve the intermediate in MeOH or DCM.

    • Add 1M HCl (aq) or 4M HCl in dioxane (5–10 equiv).

    • Stir at RT for 1–2 hours.

    • Concentrate to yield the hydroxamic acid hydrochloride salt.

Decision Logic & Workflow

SynthesisWorkflow cluster_1 Critical Checkpoint Start Start: Piperidine Scaffold Attached CheckGroup Is the ZBG precursor an Ester or Acid? Start->CheckGroup EsterPath Precursor: ESTER CheckGroup->EsterPath Ester AcidPath Precursor: ACID CheckGroup->AcidPath Acid Direct Method A: Direct Hydroxaminolysis (NH2OH / KOH / MeOH) EsterPath->Direct Coupling Method B: HATU Coupling (w/ NH2-OTHP) AcidPath->Coupling Purify Purification (RP-HPLC or Extraction) Direct->Purify Direct->Purify Check for Hydrolysis (Carboxylic Acid impurity) Deprotect Acid Deprotection (Remove THP) Coupling->Deprotect Deprotect->Purify

Figure 2: Decision tree for selecting the optimal synthetic route based on precursor availability.

Purification & Characterization

Hydroxamic acids are notoriously difficult to purify due to their polarity and tendency to "streak" on silica gel or chelate trace metals in the stationary phase.

Protocol: "pH-Switch" Extraction (Scalable)

This method exploits the acidity of the hydroxamic acid proton (


).
  • Dissolve the crude mixture in Ethyl Acetate (EtOAc).

  • Extract: Wash with 0.5M NaOH or sat.

    
    . The hydroxamic acid moves to the aqueous layer (as the hydroxamate salt); neutral impurities (esters, unreacted amines) stay in the organic layer.
    
  • Wash: Wash the aqueous layer once with fresh EtOAc to remove traces of organics.

  • Acidify: Cool the aqueous layer to

    
     and acidify to pH ~5–6 using dilute HCl. The hydroxamic acid will precipitate or oil out.
    
  • Re-extract: Extract the now-protonated hydroxamic acid into EtOAc (3x).

  • Dry: Dry over

    
     and concentrate.
    
Protocol: Reverse Phase HPLC (High Purity)
  • Column: C18 (e.g., Phenomenex Gemini or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid (Avoid TFA if acid-sensitivity is a concern, though TFA is standard).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B. Hydroxamic acids typically elute earlier than their ester precursors.

Validation Tests
TestObservationNotes

Test
Deep Red/Violet ColorDissolve trace product in MeOH, add 1 drop 1%

. Instant complexation confirms hydroxamic acid.

NMR
Broad Singlet (

9.0–11.0 ppm)
The -NH-OH protons are exchangeable and often appear as a broad singlet or two distinct broad peaks depending on solvent (DMSO-

preferred).
LC-MS

Often shows a "tailing" peak due to metal interaction in the MS inlet.

Troubleshooting & Pitfalls

  • Lossen Rearrangement:

    • Issue: Heating activated hydroxamic acids can lead to rearrangement into isocyanates.

    • Solution: Never heat the reaction mixture above

      
       after the hydroxamic acid is formed.
      
  • Hydrolysis vs. Hydroxaminolysis:

    • Issue: The ester converts to carboxylic acid instead of hydroxamic acid.

    • Cause: Presence of water in the reaction.[1][4]

    • Solution: Use freshly opened anhydrous MeOH and dry KOH pellets.

  • Metal Contamination:

    • Issue: Product is colored (pink/red) but NMR is clean.

    • Cause: Chelation of trace iron from spatulas or silica gel.

    • Solution: Wash with EDTA solution or use glass/plastic tools only.

References

  • Mai, A., et al. (2005). "3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors." Journal of Medicinal Chemistry.

  • Ganesan, A., et al. (2011). "Discovery, synthesis, and pharmacological evaluation of spiropiperidine hydroxamic acid based derivatives as structurally novel histone deacetylase (HDAC) inhibitors."[5][6] Journal of Medicinal Chemistry.

  • Massaro, A., et al. (2011). "Microwave-Assisted Transformation of Esters into Hydroxamic Acids." Organic Process Research & Development.

  • Novartis AG. (2002). "N-hydroxy-3-[4-[[[2-(2-methyl-1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide derivatives and their use as histone deacetylase inhibitors." World Intellectual Property Organization (WO Patent 02/22577).

  • Reddy, P., et al. (2022). "Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids." Beilstein Journal of Organic Chemistry.

Sources

Technical Guide: Optimization of O-Alkyl Hydroxylamine Coupling with Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Conditions for Coupling O-Alkyl Hydroxylamines with Ketones (Oxime Ether Ligation) Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Process Development Scientists.

Executive Summary & Strategic Value

The coupling of O-alkyl hydroxylamines (


) with ketones to form oxime ethers is a cornerstone transformation in modern drug discovery and chemical biology. Unlike their hydrolytically labile hydrazone counterparts, oxime ethers exhibit superior stability in physiological environments (

), making them the linkage of choice for antibody-drug conjugates (ADCs), peptide stapling, and carbonyl-based labeling strategies.

However, ketones are inherently less reactive than aldehydes due to steric hindrance and reduced electrophilicity.[1] Successful coupling requires a nuanced understanding of pH-dependent kinetics and nucleophilic catalysis . This guide provides the mechanistic rationale and validated protocols to overcome the "ketone penalty" and achieve quantitative conversion.

Mechanistic Foundations

The pH Paradox

The reaction proceeds via a two-step mechanism: nucleophilic attack to form a tetrahedral hemiaminal intermediate, followed by acid-catalyzed dehydration.

  • Acidic pH (< 4): The carbonyl is highly activated (protonated), but the alkoxyamine becomes protonated (

    
    ), rendering it non-nucleophilic.
    
  • Basic pH (> 7): The amine is nucleophilic, but the dehydration of the hemiaminal is slow without acid catalysis.

  • The Sweet Spot: The reaction rate follows a bell-shaped curve with a maximum typically between pH 4.0 and 5.0 , where a fraction of the carbonyl is activated, yet sufficient free amine remains.

The "Aniline Effect" (Nucleophilic Catalysis)

For sterically demanding ketones or reactions at neutral pH (required for some biomolecules), acid catalysis alone is insufficient. Aniline (or


-phenylenediamine) acts as a nucleophilic catalyst.[2] It rapidly forms a reactive Schiff base (imine) with the ketone, which then undergoes transimination  with the alkoxyamine. This pathway is 

to

times faster than direct attack.
Mechanistic Pathway Diagram

OximeMechanism Ketone Ketone (R-C=O) SchiffBase Activated Schiff Base (Intermediate) Ketone->SchiffBase + Aniline (Fast) Hemiaminal Tetrahedral Hemiaminal Ketone->Hemiaminal Direct Attack (Slow) Alkoxyamine Alkoxyamine (H2N-O-R') Alkoxyamine->Hemiaminal Aniline Aniline Catalyst (Ph-NH2) Oxime Oxime Ether (Product) SchiffBase->Oxime Transimination (+ Alkoxyamine) Hemiaminal->Oxime Dehydration (Rate Limiting at pH 7) Water H2O Hemiaminal->Water Oxime->Aniline Catalyst Regenerated

Figure 1: Dual pathways for oxime ligation.[3] The red path highlights the aniline-catalyzed route which bypasses the slow direct attack on sterically hindered ketones.

Critical Reaction Parameters

Catalyst Selection

The choice of catalyst dictates reaction speed and toxicity profiles.

CatalystRate EnhancementOptimal pHApplication Context
None 1x (Baseline)4.0–4.5Simple, unhindered aldehydes; acidic stable reactants.
Aniline 10–100x4.5–6.0Standard bioconjugation; cost-effective.

-Phenylenediamine (

PDA)
100–400x5.0–7.0Gold Standard for ketones at neutral pH; fast kinetics.

-Phenylenediamine (

PDA)
50–200x5.0–7.0Alternative to

PDA if toxicity/redox activity is a concern.
Solvent Systems
  • Aqueous (Bioconjugation): Phosphate or Acetate buffer. Caution: Avoid amine-based buffers (Tris, Glycine) as they can compete with the catalyst or substrate.

  • Organic (Synthesis): Methanol or Ethanol are preferred. Pyridine can serve as both solvent and weak base catalyst. For hydrophobic ketones, DMSO/DCM mixtures are used.

Experimental Protocols

Protocol A: Bioconjugation (Protein/Peptide Labeling)

Target: Coupling a ketone-functionalized protein with an alkoxyamine fluorophore/drug.

Materials:

  • Ketone-modified protein (

    
     stock in PBS).
    
  • Alkoxyamine ligand (

    
     stock in DMSO).
    
  • Catalyst:

    
    -Phenylenediamine (
    
    
    
    PDA) (
    
    
    fresh stock in water).
  • Buffer:

    
     Sodium Acetate, pH 4.5 (or PBS pH 7.4 for acid-sensitive proteins).
    

Workflow:

  • Buffer Exchange: Ensure protein is in the reaction buffer (remove Tris/Glycine via dialysis or spin column).

  • Catalyst Addition: Add

    
    PDA to the protein solution to a final concentration of 10–100 mM .
    
    • Note: Higher concentrations (up to 100 mM) are required for ketones compared to aldehydes.

  • Ligand Addition: Add alkoxyamine (20–50 equivalents relative to protein). Keep DMSO

    
    .
    
  • Incubation: Agitate gently at

    
     for 4–16 hours.
    
    • QC Check: Monitor conversion via LC-MS (shift of +mass of ligand - 18 Da).

  • Purification: Remove excess ligand and catalyst via Size Exclusion Chromatography (SEC) or extensive dialysis.

Protocol B: Synthetic Organic Chemistry (Small Molecule)

Target: Synthesis of a drug intermediate on gram scale.

Materials:

  • Ketone substrate (1.0 equiv).

  • O-Alkyl hydroxylamine hydrochloride (1.2–1.5 equiv).

  • Pyridine (as solvent/base) OR Ethanol + NaOAc.

  • Molecular Sieves (

    
     or 
    
    
    
    ).

Workflow:

  • Setup: In a flame-dried round-bottom flask, dissolve the ketone in anhydrous Ethanol (

    
    ).
    
  • Base/Buffer: Add Pyridine (3.0 equiv) or Sodium Acetate (3.0 equiv).

    • Why: The hydrochloride salt of the amine must be neutralized to free the nucleophile, but the solution must remain slightly acidic/buffered.

  • Reagent Addition: Add O-alkyl hydroxylamine hydrochloride.

  • Dehydration Drive: Add activated Molecular Sieves to scavenge water.

  • Reaction: Reflux (

    
    ) for 2–6 hours.
    
    • Alternative: For thermally sensitive substrates, stir at RT for 12–24h.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl (to remove pyridine/excess amine), then Sat.

    
    , then Brine. Dry over 
    
    
    
    .

Workflow Visualization (Bioconjugation)

BioconjugationWorkflow Start Protein-Ketone Stock (PBS, pH 7.4) BufferEx Buffer Exchange (Into 100mM NaOAc, pH 4.5) Start->BufferEx Mix Add Reagents: 1. pPDA Catalyst (100mM) 2. Alkoxyamine (50 eq) BufferEx->Mix Critical Step Incubate Incubation 25°C, 4-16 Hours Mix->Incubate QC QC: LC-MS (Check for -18 Da mass shift) Incubate->QC QC->Incubate <95% Conv. (Add more catalyst) Purify Purification (Desalting/SEC) QC->Purify >95% Conv.

Figure 2: Step-by-step decision tree for bioconjugation of ketones. Note the QC loop to ensure complete conversion before purification.

Troubleshooting & Quality Control

E/Z Isomerism

Oxime ethers exist as E and Z geometric isomers.

  • Observation: You may see two peaks in HPLC or double signals in NMR.

  • Resolution: This is normal. The isomers often interconvert under acid catalysis but are configurationally stable at neutral pH. If a single isomer is required for crystallography, separation via silica chromatography is often possible, though they may re-equilibrate in solution.

Incomplete Conversion

If the reaction stalls (common with bulky ketones):

  • Increase Catalyst: Bump

    
    PDA concentration to 100 mM.
    
  • Temperature: Increase to

    
     (biologics) or Reflux (small molecules).
    
  • Freeze-Thaw: For protein conjugates, cycling temperature can sometimes disturb aggregates preventing reaction.

Hydrolysis Risks

While stable, oxime ethers can hydrolyze in strong acid (


) or in the presence of excess competing carbonyl scavengers (like formaldehyde). Store purified conjugates in neutral buffers (pH 7.0–7.4) at 

.

References

  • Dirksen, A., & Dawson, P. E. (2008). Expanding the scope of chemoselective peptide ligations in chemical biology. Current Opinion in Chemical Biology, 12(6), 760-766.

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.

  • Rashidian, M., et al. (2013). Kinetics of aniline-catalyzed oxime ligation with different nucleophiles. Bioconjugate Chemistry, 24(7), 1277-1294.

  • Agten, S. M., et al. (2016). Oxime ligation: a robust tool for the preparation of peptide-drug conjugates.[4] Bioconjugate Chemistry, 27, 42-64.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing HCl Salt Formation of 3-Aminooxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 26, 2026 Department: Process Chemistry & Salt Selection Audience: Senior Chemists, Process Engineers[1]

Introduction: The Unique Challenge of Aminooxy-Piperidines

Welcome to the technical support hub for 3-(aminooxy)piperidine . If you are accessing this guide, you are likely encountering difficulties isolating a stable, crystalline hydrochloride salt of this building block.

The Core Problem: Unlike standard diamines (e.g., 3-aminopiperidine), 3-aminooxypiperidine possesses two nitrogen centers with vastly different basicities.[1]

  • Piperidine Nitrogen (

    
    ):  A secondary amine with a typical pKa 
    
    
    
    11.0.[1][2]
  • Aminooxy Nitrogen (

    
    ):  An 
    
    
    
    -substituted hydroxylamine with a pKa
    
    
    4.5–5.0.[1][2]

Implication: The first equivalent of HCl protonates the piperidine ring easily.[1] The second equivalent, however, struggles to protonate the weakly basic aminooxy group.[1] This often leads to hygroscopic gums , oiling out , or variable stoichiometry (non-integer salts) rather than a defined dihydrochloride crystal.[1][2]

Module 1: Stoichiometry & Salt Selection

Q: Should I target the Mono-HCl or Dihydrochloride salt?

Recommendation: Target the Monohydrochloride (1.0 eq HCl) for isolation and storage.

  • Why? The

    
    pKa between the two nitrogens is >6 units.[1] The dihydrochloride (2HCl) requires forcing a proton onto the weakly basic aminooxy group.[1] This second proton is loosely held, making the salt extremely acidic and prone to:
    
    • Hygroscopicity: It will pull moisture from the air to solvate the loosely bound proton.[1]

    • Instability: High acidity can catalyze the hydrolysis of the

      
       bond over time.[1]
      
  • When to use 2HCl: Only generate the dihydrochloride in situ if the next reaction step requires acidic conditions or if you are immediately deprotecting a Boc-precursor in a "one-pot" process.[1]

Decision Logic: Salt Form Selection

SaltSelection Start Start: 3-Aminooxypiperidine Free Base AppCheck Application Requirement? Start->AppCheck Storage Long-term Storage / Shipping AppCheck->Storage Stable Solid Needed Immediate Immediate Next Step (e.g., Acylation) AppCheck->Immediate In-situ Use Mono Target: Monohydrochloride (1.0 eq) Storage->Mono Preferred Di Target: Dihydrochloride (2.0 eq) Immediate->Di Acceptable (Keep in Solution) Risk Risk: High Hygroscopicity & Acidity Di->Risk

Figure 1: Decision matrix for selecting the appropriate salt stoichiometry based on downstream application.

Module 2: Experimental Protocols

Protocol A: Controlled Crystallization of Mono-HCl Salt

Use this protocol to isolate a stable, free-flowing solid.

Reagents:

  • Substrate: 3-(aminooxy)piperidine (Free base or N-Boc protected precursor).[1][2]

  • Solvent: Isopropyl Alcohol (IPA) or Ethanol (EtOH).[1][2]

  • Acid Source: 4M HCl in Dioxane or Et₂O (Avoid aqueous HCl to prevent hydrate formation).[1][2]

  • Anti-solvent: Methyl tert-butyl ether (MTBE).[1][2]

Step-by-Step:

  • Dissolution: Dissolve the crude free base in IPA (5-10 volumes) at room temperature.

    • Note: If starting from N-Boc-3-(aminooxy)piperidine, perform deprotection in IPA/HCl first, then neutralize to free base, extract, and restart this protocol for high purity.

  • Cooling: Cool the solution to 0–5°C .

    • Reason: Low temperature reduces the solubility of the salt and protects the N-O bond from acid degradation.[1]

  • Acid Addition: Add 0.95 – 1.0 equivalents of HCl in Dioxane dropwise over 30 minutes.

    • Critical: Do not exceed 1.05 eq.[1][2] Excess acid will begin protonating the aminooxy group, leading to a sticky gum.[1][2]

  • Seeding: If the solution remains clear, add seed crystals (if available) or scratch the glass wall.[1][2]

  • Anti-Solvent: Slowly add MTBE (2-3 volumes) dropwise until turbidity persists. Stir for 1-2 hours at 0°C.

  • Filtration: Filter the white precipitate under nitrogen (to avoid moisture uptake).[1][2] Wash with cold MTBE.[1][2]

Protocol B: Handling the "Oiled Out" Product

If your product separates as a yellow/orange oil instead of crystals.

  • Stop Stirring: Let the oil settle.

  • Supernatant Check: Decant the supernatant solvent.[1][2]

  • Solvent Swap: Redissolve the oil in a minimum amount of Methanol (MeOH) .[1][2]

  • Reprecipitation: Add Ethyl Acetate (EtOAc) slowly as the anti-solvent.[1][2] EtOAc is more polar than MTBE and often handles amine salts better, preventing rapid oiling.[1][2]

  • Trituration: If oil persists, vigorous stirring (high shear) in heptane or Et₂O can sometimes induce solidification by physically breaking the oil droplets.[1][2]

Module 3: Troubleshooting & FAQs

Q1: My salt turns into a liquid (deliquesces) on the bench. Why?

Diagnosis: You likely formed the Dihydrochloride (2HCl) or a mixed salt, which is extremely hygroscopic.[1][2] Fix:

  • Drying: Dry the salt in a vacuum oven at 40°C over

    
     (phosphorus pentoxide) for 24 hours.
    
  • Resalting: Recrystallize targeting the Mono-HCl stoichiometry (see Protocol A).

  • Storage: Store under Argon/Nitrogen in a desiccator.

Q2: I see an unknown impurity (+40 mass units) in LCMS. What is it?

Diagnosis: Oxime Formation. Cause: You likely used Acetone or MEK to clean glassware or as a solvent.[1][2] Mechanism: The aminooxy group (


) is a potent nucleophile that reacts instantly with ketones to form oximes (

).[1][2] Strict Rule: NEVER use acetone, methyl ethyl ketone, or cyclohexanone in the presence of 3-aminooxypiperidine.[1]
Q3: The salt color is pink/red instead of white.

Diagnosis: Oxidation of the aminooxy group.[1] Cause: Trace metal contamination (Iron/Copper) or exposure to air/light.[1][2] Fix:

  • Add a chelating agent (EDTA) during the aqueous workup of the free base.[1][2]

  • Perform all crystallizations under an inert atmosphere (

    
    ).
    

Module 4: Process Visualization

Workflow: Troubleshooting Crystallization Failures

Troubleshooting Issue Issue: No Crystals Formed Check1 Is it an Oil? Issue->Check1 Check2 Is it Clear Solution? Issue->Check2 ActionOil Action: Solvent Swap (Try MeOH/EtOAc) Check1->ActionOil Yes ActionClear Action: Increase Concentration or Add Anti-Solvent (MTBE) Check2->ActionClear Yes Seed Critical: Add Seed Crystal ActionOil->Seed ActionClear->Seed

Figure 2: Logical flow for resolving common crystallization issues (Oiling out vs. Undersaturation).

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2011).[1][2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (Standard reference for salt selection principles and counter-ion pKa matching).

  • Reich, H. J. (2025).[1][2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2] Link (Source for comparative pKa values of amines vs. hydroxylamines).[1][2]

  • Patent WO2014091268A1 . (2014).[1][2] New Bicyclic Compounds and Their Use as Antibacterial Agents. (Describes the synthesis and handling of aminooxypiperidine intermediates). Link

  • Gross, P., et al. (2015).[1][2] Stability of O-substituted Hydroxylamines. Journal of Organic Chemistry. (General reactivity and stability of the aminooxy functional group in acidic media).

Sources

Validation & Comparative

1H NMR characterization of O-(piperidin-3-yl)hydroxylamine HCl

Advanced Characterization Guide: 1H NMR Profiling of -(piperidin-3-yl)hydroxylamine HCl

Executive Summary


-(piperidin-3-yl)hydroxylamine

Characterizing the hydrochloride salt presents unique challenges due to proton exchange dynamics and conformational flexibility . This guide compares the two industry-standard solvent systems—Deuterium Oxide (


)Dimethyl Sulfoxide-

(

)

Strategic Comparison: Solvent System Selection

The "performance" of your characterization depends entirely on the solvent choice. The following table compares the two primary methodologies.

Comparative Analysis: vs.
FeatureMethod A:

(Standard)
Method B:

(Advanced)
Primary Utility Routine purity checks; bulk salt removal.Full structural elucidation; salt stoichiometry validation.
Exchangeable Protons Invisible.

and

exchange with D rapidly (

).
Visible.

and

appear as broad singlets/multiplets (8–11 ppm).
Spectral Resolution High. Sharp lines; low viscosity eliminates broadening.Medium. Higher viscosity causes line broadening; requires careful shimming.
Water Interference HDO peak at ~4.79 ppm may obscure the H3 proton (methine-O).Water peak at ~3.33 ppm is usually distinct from key signals.
Diagnostic Value Confirms carbon skeleton only.Confirms the presence of the HCl salt and protonation state.
Recommendation
  • Use

    
      for rapid batch-release testing where only the carbon backbone purity is required.
    
  • Use

    
      for the initial master characterization  to prove the compound is the hydrochloride salt and not the free base.
    

Experimental Protocols

Protocol A: Sample Preparation (Self-Validating System)

To ensure reproducibility, follow this gravimetric protocol.

  • Massing: Weigh

    
     of 
    
    
    -(piperidin-3-yl)hydroxylamine HCl into a clean vial.
    • Why: Concentrations

      
       lead to poor signal-to-noise; 
      
      
      can cause viscosity-induced broadening in DMSO.
  • Solvation: Add

    
     of high-purity solvent (
    
    
    with
    
    
    or
    
    
    ).
  • Homogenization: Vortex for 15 seconds. Ensure no suspended solids remain.

  • Transfer: Transfer to a 5mm NMR tube.

    • Check: Liquid height must be

      
       to match the coil active volume.
      
Protocol B: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° pulse) to allow faster relaxation.

  • Relaxation Delay (D1): Set to

    
     (DMSO) or 
    
    
    (
    
    
    ).
    • Note: If integrating for quantitative purity (qNMR), increase D1 to

      
       (
      
      
      ).
  • Scans (NS): 16 (D2O) or 64 (DMSO).

  • Temperature:

    
     (
    
    
    ).

Spectral Analysis & Assignment Logic

The Diagnostic "Fingerprint"

The structure consists of a piperidine ring with an electronegative oxygen at position 3. This creates a distinct chemical shift pattern.

1. The "Anchor" Proton (H3)

The methine proton at position 3 is the most critical diagnostic signal.

  • Position:

    
     (Multiplet).
    
  • Logic: The adjacent oxygen atom exerts a strong deshelding effect (inductive effect), shifting it downfield from the standard piperidine range (

    
    ).
    
  • Coupling: It usually appears as a tt (triplet of triplets) or broad multiplet due to axial-axial and axial-equatorial coupling with H2 and H4.

2. The Piperidine Ring (H2, H4, H5, H6)
  • H2 & H6 (

    
     to Nitrogen): 
    
    
    .[1] These are deshielded by the ammonium nitrogen but less so than H3.
  • H4 & H5 (Bulk Ring):

    
    . These appear as complex multiplets.
    
3. The Salt Protons (DMSO Only)

If the sample is the Dihydrochloride (

  • Piperidine

    
    :  Broad singlet at 
    
    
    .
  • Hydroxylamine

    
    :  Very broad signal, often 
    
    
    .
  • Absence of these peaks in DMSO indicates the Free Base form.

Visualizations

Workflow: Sample Preparation & Logic

SamplePrepStartStart: 5mg SampleSolventSelect SolventStart->SolventD2OD2O(Rapid Purity)Solvent->D2ORoutineDMSODMSO-d6(Full Struct. ID)Solvent->DMSOValidationAcquireAcquire 1H NMR(ns=16-64)D2O->AcquireDMSO->AcquireAnalyzeAnalyze SpectrumAcquire->Analyze

Caption: Decision tree for solvent selection based on analytical requirements.

Structural Assignment Logic (Signal Flow)

AssignmentMoleculeO-(piperidin-3-yl)hydroxylamineH3H3 (Methine-O)4.2 - 4.5 ppm(Most Deshielded Aliphatic)Molecule->H3Identify FirstH2_H6H2, H6 (Alpha-N)3.0 - 3.5 ppm(Deshielded by N)Molecule->H2_H6H4_H5H4, H5 (Ring Body)1.5 - 2.0 ppm(Shielded)Molecule->H4_H5ExchangeExchangeable Protons(DMSO Only)8.0 - 11.0 ppmMolecule->ExchangeIf DMSO

Caption: Hierarchical logic for assigning proton signals based on electronegativity.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Missing H3 signal in

Signal overlap with HDO peak (~4.79 ppm).Change solvent to

or change temperature to shift the water peak.
Split peaks for H2/H6 Restricted chair conformation flipping.This is normal for piperidines. Do not heat; record as multiplets.
Extra peaks at 1.1 / 3.0 ppm Residual Ethanol or Diethyl Ether.Dry sample under high vacuum (

) for 24h at

.
Broad "hump" > 6 ppm Ammonium protons exchanging.Ensure solvent is dry (

"100%"). Moisture accelerates exchange.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (Chapter 3: NMR). Oxford University Press. (Authoritative text on inductive effects and chemical shifts).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link

A Comparative Guide to the Reactivity of Piperidin-3-yl Hydroxylamine and Methoxyamine in Oxime Ligation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical biology, the selection of reagents for bioconjugation is a critical decision that dictates the efficiency of synthesis and the stability of the final product. Oxime ligation, the reaction between a hydroxylamine and a carbonyl (aldehyde or ketone), stands out as a robust method for forming stable covalent bonds under mild conditions.[1][2][3] This guide provides an in-depth, objective comparison of the reactivity profiles of two hydroxylamine derivatives: the structurally complex Piperidin-3-yl hydroxylamine and the simple, widely-used Methoxyamine .

This analysis moves beyond a simple cataloging of properties to explore the underlying chemical principles—steric hindrance, electronic effects, and acid-base chemistry—that govern their reactivity. By understanding these factors, researchers can make more informed decisions when designing conjugation strategies.

The Fundamentals of Oxime Ligation

The formation of an oxime is a condensation reaction that proceeds via a two-step mechanism: nucleophilic attack of the hydroxylamine's nitrogen on the electrophilic carbonyl carbon, followed by the acid-catalyzed dehydration of the resulting carbinolamine intermediate.[3][4]

The efficiency of this reaction is critically dependent on a delicate pH balance.[4][5] A slightly acidic environment (typically pH 4-5) is optimal because it increases the electrophilicity of the carbonyl group through protonation, yet leaves a sufficient population of the hydroxylamine in its unprotonated, nucleophilic state.[3][6] At neutral pH, the reaction slows considerably, often necessitating the use of a nucleophilic catalyst, like aniline, to facilitate the reaction by forming a more reactive Schiff base intermediate.[2][4][7]

Reactivity Profile of Methoxyamine (O-Methylhydroxylamine)

Methoxyamine (CH₃ONH₂) is one of the simplest and most common O-substituted hydroxylamines used in bioconjugation.[8] It is a small, sterically unhindered molecule, typically supplied as a stable hydrochloride salt (CH₃ONH₂·HCl), which is readily soluble in water.[8][9]

Its reactivity is considered the baseline for oxime ligations:

  • Steric Profile: The methyl group presents minimal steric bulk, allowing for rapid reaction with a wide range of aldehydes and less-hindered ketones.[10]

  • Electronic Profile: The methyl group is weakly electron-donating, having a modest effect on the nucleophilicity of the adjacent nitrogen atom.

  • pKa: The conjugate acid of methoxyamine has a pKa of approximately 4.6, which explains why the reaction rate is maximal in the pH 4-5 range.

Due to its small size and predictable reactivity, methoxyamine is a workhorse reagent for forming stable oxime linkages in various applications, from small molecule synthesis to protein modification.[9][11]

Predicted Reactivity Profile of Piperidin-3-yl Hydroxylamine

The most significant difference is the presence of the piperidine's secondary amine. This introduces three critical factors that distinguish it from methoxyamine: basicity, electronic effects, and steric bulk.

  • Basicity and the Impact of Protonation: The piperidine nitrogen is a strong base, with the pKa of its conjugate acid (piperidinium) being approximately 11.2.[13] This has a profound consequence on its reactivity. At the optimal pH for oxime ligation (pH 4-5), the piperidine nitrogen will be overwhelmingly protonated, existing as a positively charged ammonium ion.

This protonation dramatically alters the molecule's electronic character. The resulting ammonium group acts as a powerful electron-withdrawing group via an inductive effect. This effect will decrease the electron density on the nucleophilic nitrogen of the hydroxylamine, thereby reducing its nucleophilicity and slowing the rate of its attack on the carbonyl.

  • Steric Hindrance: The piperidine ring, particularly in its flexible chair conformation, is significantly larger and bulkier than a methyl group. This increased steric hindrance is expected to slow the reaction rate, especially when reacting with sterically crowded ketones. Aldehydes, being less hindered, would be less affected but a rate decrease compared to methoxyamine is still anticipated.[10][14]

  • Solubility: Like methoxyamine, this reagent would be used as a salt (e.g., dihydrochloride) to ensure stability and solubility in aqueous buffers. The presence of the protonated piperidinium ion would ensure high water solubility.

Head-to-Head Comparison: A Predictive Analysis

Based on fundamental chemical principles, a clear differentiation in reactivity can be predicted.

FeatureMethoxyaminePiperidin-3-yl HydroxylamineRationale for Difference
Structure CH₃-O-NH₂C₅H₁₀N-O-NH₂Simple alkyl vs. a heterocyclic ring.
Molar Mass 47.06 g/mol 116.16 g/mol Piperidine adds significant mass.
Steric Profile LowModerate to HighThe piperidine ring is substantially bulkier than a methyl group, impeding approach to the carbonyl.[14]
Key Basicity (pKa) ~4.6 (Conjugate Acid)~11.2 (Piperidine N)[13][15]The piperidine nitrogen is a strong base, leading to protonation at reaction pH.
Dominant form at pH 4-5 Mixture of free base and conjugate acidDicationic (protonated at both piperidine and hydroxylamine N)The high pKa of the piperidine ensures it is protonated.
Predicted Reactivity High Low to Moderate The protonated piperidine ring acts as an electron-withdrawing group, reducing the hydroxylamine's nucleophilicity. This, combined with increased steric bulk, is predicted to significantly slow the reaction rate compared to methoxyamine.
Resulting Oxime Stability HighHighThe stability of the resulting oxime C=N-O bond is inherently high and less influenced by the substituent on the oxygen. Oximes are significantly more stable than hydrazones.[6][16][17][18]

Experimental Design for Kinetic Comparison

To empirically validate the predicted reactivity profiles, a direct kinetic comparison is essential. The following protocol provides a robust framework for such a study using standard laboratory equipment. The experiment is designed to be self-validating by systematically varying pH and reactants.

Objective:

To determine and compare the second-order rate constants of oxime formation for methoxyamine and piperidin-3-yl hydroxylamine with a model aldehyde (e.g., 4-carboxybenzaldehyde) at different pH values.

Workflow Diagram:

G cluster_prep 1. Reagent Preparation cluster_rxn 2. Reaction & Monitoring cluster_analysis 3. Data Analysis P1 Prepare Buffer Solutions (pH 4.0, 5.5, 7.0) P2 Prepare Stock Solutions: - Aldehyde (e.g., 4-CBA) - Methoxyamine HCl - Piperidinyl-OH·2HCl P3 Prepare Catalyst Stock (Aniline in DMSO) R1 Equilibrate buffer, aldehyde, and hydroxylamine in cuvette at 25°C P3->R1 R2 Initiate reaction by adding catalyst (if used) R1->R2 R3 Monitor absorbance change (e.g., at 280 nm) over time using UV-Vis Spectrophotometer R2->R3 A1 Plot Absorbance vs. Time for each condition R3->A1 A2 Calculate initial rates from the linear portion of the curve A1->A2 A3 Determine pseudo-first-order and second-order rate constants A2->A3 A4 Compare rate constants for both hydroxylamines at each pH A3->A4

Caption: Experimental workflow for kinetic comparison.

Step-by-Step Protocol:
  • Reagent Preparation:

    • Buffers: Prepare a series of 100 mM buffers (e.g., sodium acetate for pH 4.0 and 5.5; sodium phosphate for pH 7.0).

    • Aldehyde Stock: Prepare a 10 mM stock solution of 4-carboxybenzaldehyde in DMSO.

    • Hydroxylamine Stocks: Prepare 100 mM stock solutions of both methoxyamine hydrochloride and piperidin-3-yl hydroxylamine dihydrochloride in deionized water.

    • Catalyst Stock (Optional): Prepare a 1 M stock solution of aniline in DMSO for reactions at neutral pH.[7]

  • Reaction Setup (for UV-Vis Spectrophotometry):

    • In a quartz cuvette, combine 850 µL of the desired buffer, 100 µL of the aldehyde stock solution (final concentration 1 mM), and 50 µL of one of the hydroxylamine stock solutions (final concentration 5 mM, a 5-fold excess to ensure pseudo-first-order kinetics).

    • Place the cuvette in a temperature-controlled spectrophotometer set to 25°C and allow it to equilibrate for 5 minutes.

  • Data Acquisition:

    • Initiate the reaction (time zero). For catalyzed reactions, this would be the point of catalyst addition.

    • Monitor the reaction by recording the decrease in absorbance of the aldehyde or the increase in absorbance of the oxime product at a predetermined wavelength (e.g., 280-300 nm) at regular intervals (e.g., every 30 seconds) for at least 3 half-lives or until the reaction reaches completion.

  • Data Analysis:

    • Plot absorbance versus time. The data should fit to a first-order exponential decay curve.

    • The observed pseudo-first-order rate constant (kobs) can be determined from the fit.

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = kobs / [hydroxylamine].

    • Compare the calculated k₂ values for both hydroxylamines under each pH condition.

Mechanistic Insights and Conclusion

The fundamental principles of physical organic chemistry provide a powerful framework for predicting the reactivity of complex molecules. Methoxyamine serves as a benchmark for oxime ligation: a small, unhindered, and efficient reagent, particularly in the optimal acidic pH range.

While the resulting oxime bond from both reagents will be highly stable, researchers must consider the kinetic implications of their choice. For applications requiring rapid and efficient conjugation, especially with sterically hindered carbonyls or at low concentrations, methoxyamine is the superior choice. Piperidin-3-yl hydroxylamine may be suitable for specific applications where the piperidine scaffold is a desired structural element for downstream applications (e.g., as a pharmacophore or a point for further functionalization), but longer reaction times or more forcing conditions may be necessary to achieve comparable yields. The provided experimental protocol offers a clear path for any research team to quantify these differences and make data-driven decisions for their specific chemical systems.

Aniline-Catalyzed Oxime Ligation Mechanism:

G Carbonyl R-CO-R' (Aldehyde/Ketone) SchiffBase Protonated Schiff Base [R-C(R')=N⁺H-Ph] Carbonyl->SchiffBase + Aniline, -H₂O Aniline Ph-NH₂ (Aniline Catalyst) Aniline->SchiffBase Hydroxylamine R''-ONH₂ Tetrahedral Tetrahedral Intermediate Hydroxylamine->Tetrahedral SchiffBase->Tetrahedral + R''-ONH₂ Tetrahedral->Aniline Regenerated Oxime R-C(R')=N-OR'' (Oxime Product) Tetrahedral->Oxime - Aniline, -H⁺

Caption: Aniline catalyzes oxime ligation by forming a more reactive Schiff base intermediate.

References

  • Wikipedia. (n.d.). Methoxyamine. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Available at: [Link]

  • Grokipedia. (n.d.). Methoxyamine. Retrieved from [Link]

  • Crisalli, P., & Kool, E. T. (2013). Oximes and hydrazones in bioconjugation: mechanism and catalysis. Organic & Biomolecular Chemistry, 11(27), 4467–4473. Available at: [Link]

  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526. Available at: [Link]

  • PubChem. (n.d.). O-Methylhydroxylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Quora. (2017). Which is a stronger base, pyrrolidine or piperidine?. Retrieved from [Link]

  • ChemIDplus. (n.d.). Piperidine. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338). Retrieved from [Link]

  • Eduncle. (2020). Pyrrolidines and piperidines which is more basic....??. Retrieved from [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543–2548. Available at: [Link]

  • Semantic Scholar. (n.d.). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. Retrieved from [Link]

  • PubChem. (n.d.). N-(piperidin-3-ylamino)hydroxylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Rashidian, M., et al. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. Journal of the American Chemical Society, 135(15), 5612–5615. Available at: [Link]

  • PubChem. (n.d.). O-(1-benzylpiperidin-3-yl)hydroxylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Journal of the American Chemical Society, 135(15), 5612–5615. Available at: [Link]

  • Deepak Group. (2020). SAFETY DATA SHEET Methoxylamine Hydrochloride solution. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017136254A1 - Methods of preparing hydroxylamine derivatives useful in the preparation of anti-infective agents.
  • PubChem. (n.d.). N,O-Dimethylhydroxylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Bagno, A., et al. (1990). Rate and equilibrium constants for formation and hydrolysis of 9-formylfluorene oxime: Diffusion-controlled trapping of a protonated aldehyde by hydroxylamine. Journal of the Chemical Society, Perkin Transactions 2, (11), 1937-1942. Available at: [Link]

  • LookChem. (n.d.). O-(2-(Piperidin-1-yl)ethyl)hydroxylamine. Retrieved from [Link]

  • Larsen, D., et al. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 9(24), 5463–5470. Available at: [Link]

  • Smith, C. R., & Mattson, A. E. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2816. Available at: [Link]

  • Gandelman, M., et al. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(19), 12349–12391. Available at: [Link]

  • Roberts, A. M., et al. (2022). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv. Available at: [Link]

  • Gati, W., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1374. Available at: [Link]

  • de la Torre, D., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(38), 11245–11252. Available at: [Link]

  • Crisalli, P., & Kool, E. T. (2014). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Organic Letters, 17(1), 130–133. Available at: [Link]

  • Foretić, B., et al. (2020). The pH-profiles of the total observed pseudo-first-order rate constants for the oximolysis. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of piperidine derivatives. Retrieved from [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]

Sources

Validating Purity of Aminooxy-Functionalized Heterocycles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.[1] Content Type: Publish Comparison Guide.

Introduction: The "Silent Killer" in Bioconjugation

Aminooxy-functionalized heterocycles (e.g., aminooxy-pyridines, quinolines) are critical motifs in modern bioconjugation, particularly for oxime ligation strategies used in antibody-drug conjugates (ADCs) and protein labeling. However, their high nucleophilic reactivity—the very trait that makes them valuable—renders them notoriously difficult to validate.

Standard analytical workflows often fail because aminooxy groups are prone to:

  • On-column degradation or irreversible adsorption.

  • Condensation with trace carbonyls in solvents (acetone, formaldehyde) during preparation.

  • Severe peak tailing due to interactions with residual silanols on HPLC columns.

This guide objectively compares three validation methodologies, establishing Chemical Derivatization coupled with HPLC as the superior routine method, while positioning Quantitative NMR (qNMR) as the absolute reference standard.

Method 1: Direct RP-HPLC-MS (The "Standard" Trap)

Direct Reverse-Phase HPLC is the default approach in most labs, but for aminooxy heterocycles, it is often a source of false negatives and non-reproducible data.

The Pitfalls[2]
  • Silanol Interaction: The aminooxy group (

    
    ) is basic and hydrogen-bond donating. It interacts strongly with free silanols on silica-based C18 columns, leading to broad, tailing peaks (Asymmetry factor 
    
    
    
    ).
  • Ghost Peaks: Aminooxy compounds scavenge trace ketones from the mobile phase or atmosphere, creating "ghost" impurity peaks that are actually in-situ formed oximes.

  • Ionization Suppression: In MS, the high proton affinity can cause space-charge effects, masking lower-level impurities.

Verdict: Not recommended for primary purity assignment without modification.

Method 2: In-Situ Chemical Derivatization (The Robust Alternative)

This method involves deliberately reacting the aminooxy sample with a specific aldehyde or ketone before injection. This "locks" the reactive group into a stable oxime, improving chromatographic behavior and UV detectability.

Why It Works (The Causality)

By converting the


 group to an oxime (

):
  • Basicity Reduction: The nitrogen lone pair participates in conjugation, reducing interaction with column silanols.

  • Lipophilicity Shift: The product becomes less polar, moving away from the solvent front and interfering polar impurities.

  • Self-Validation: If the original peak completely disappears and shifts to a new retention time, the functional integrity is confirmed. Non-shifting peaks are non-reactive impurities.

Protocol: Acetone/Benzaldehyde Ligation

Reagents:

  • Derivatizing Agent: Acetone (for simple shift) or 4-Nitrobenzaldehyde (for UV enhancement).

  • Catalyst: 0.1% Acetic acid or Aniline (10 mM).

Workflow:

  • Preparation: Dissolve 1 mg of aminooxy heterocycle in 500 µL Methanol/Water (1:1).

  • Reaction: Add 50 µL of Acetone (excess).

  • Incubation: Vortex and let stand at RT for 15 minutes. (Aminooxy groups react rapidly; heating is rarely needed).

  • Analysis: Inject directly onto RP-HPLC (C18 column).

Data Interpretation:

  • Pure: Single sharp peak at higher

    
     (Oxime).
    
  • Impure: Residual peaks at original

    
     (non-functionalized amine) or other non-shifting peaks.
    

Method 3: Quantitative NMR (qNMR) (The "Truth" Standard)

When reference standards are unavailable (common in R&D), qNMR provides absolute purity determination based on molar ratios.

The Protocol

Internal Standard (IS): Maleic Acid (solubility in


) or 1,3,5-Trimethoxybenzene (organic solvents). The IS must have high purity (>99.9%) and distinct signals.

Workflow:

  • Weigh ~10 mg of sample (

    
    ) and ~5 mg of IS (
    
    
    
    ) with a microbalance (precision
    
    
    mg).
  • Dissolve completely in

    
     mL deuterated solvent (
    
    
    
    is preferred for heterocycles).
  • Acquire

    
    -NMR with 
    
    
    
    (relaxation delay)
    
    
    (typically 30-60s) to ensure full relaxation.
  • Integrate the signal of the analyte (

    
    ) and the internal standard (
    
    
    
    ).

Calculation:



Where 

= number of protons,

= molecular weight,

= purity of IS.

Verdict: The Gold Standard for certifying the "Derivatization" method.

Comparative Analysis

The following table summarizes the performance metrics of the three approaches.

FeatureDirect HPLC-MSDerivatization HPLCqNMR
Specificity Low (Tailing masks impurities)High (Separates reactive/non-reactive)Very High (Structural resolution)
Sensitivity High (nanogram)High (nanogram)Low (milligram required)
Throughput HighHigh (minimal prep time)Low
Robustness Poor (pH/Silanol sensitive)Excellent (Stable oxime)Excellent
Primary Use Quick check (risky)Routine QC & Stability Reference Standard Certification

Visualization of Workflows

Derivatization Validation Logic

This diagram illustrates the "Self-Validating" logic of the derivatization method.

DerivatizationLogic Sample Aminooxy Sample (Unknown Purity) Reaction Add Acetone/Aldehyde (15 min RT) Sample->Reaction HPLC RP-HPLC Analysis Reaction->HPLC Result1 Peak Shifted Completely HPLC->Result1 New Rt Result2 Original Peak Remains HPLC->Result2 Old Rt Result3 Non-Shifting Impurities HPLC->Result3 Other Rt Conclusion1 VALID: High Functional Purity Result1->Conclusion1 Conclusion2 INVALID: Incomplete Reaction or Degraded Group Result2->Conclusion2 Conclusion3 INVALID: Non-Reactive Contaminants Result3->Conclusion3

Caption: Logic flow for validating aminooxy purity via chemical derivatization. Complete peak shift confirms functional integrity.

Method Selection Decision Tree

When to use which method during the drug development lifecycle.

DecisionTree Start Start: Purity Analysis Needed Q1 Is Reference Standard Available? Start->Q1 Q2 Is Sample > 10mg? Q1->Q2 No (New Compound) Method_Deriv Use Derivatization HPLC (Relative Purity) Q1->Method_Deriv Yes (Routine QC) Method_qNMR Use qNMR (Absolute Purity) Q2->Method_qNMR Yes Q2->Method_Deriv No (Limited Sample) Method_Direct Direct HPLC (Only if column is specialized) Method_Deriv->Method_Direct If derivatization fails

Caption: Decision matrix for selecting the optimal validation method based on sample availability and reference standards.

References

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex Blog. [Link]

  • Royal Society of Chemistry. (2021). Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups. Analyst.[2][3] [Link]

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Element.[2][4] [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of O-(piperidin-3-yl)hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of O-(piperidin-3-yl)hydroxylamine hydrochloride. As a substituted hydroxylamine derivative, this compound requires careful management to mitigate risks to personnel, facilities, and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory compliance.

Core Hazard Assessment and Risk Profile

O-(piperidin-3-yl)hydroxylamine hydrochloride is not a common laboratory reagent, and specific hazard data is limited. Therefore, its risk profile must be extrapolated from the well-documented hazards of its parent compound, hydroxylamine hydrochloride, and related derivatives.[1][2] The primary risks stem from the highly reactive and toxic nature of the hydroxylamine functional group.

Causality of Hazards: The nitrogen-oxygen single bond in hydroxylamines is relatively weak, making them prone to decomposition, which can be exothermic and potentially explosive under certain conditions, such as heating.[3][4] They are also potent reducing agents and can react violently with oxidizing agents. Their toxicity is linked to their ability to interfere with metabolic processes, including the oxidation of hemoglobin to methemoglobin.

The following table summarizes the anticipated hazards, which mandates its classification as hazardous chemical waste.

Hazard CategoryDescriptionRationale & Causality
Acute Toxicity Harmful or toxic if swallowed or in contact with skin.[2][5][6]Hydroxylamine and its derivatives can be absorbed through the skin and are toxic upon ingestion, interfering with biological processes.
Corrosivity May be corrosive to metals.[2][4][5][6][7]As a hydrochloride salt, it can form acidic solutions that react with and degrade metallic containers and equipment.
Skin/Eye Irritation Causes skin and serious eye irritation.[2][4][5][7][8]The chemical's reactivity can cause direct damage to tissues upon contact.
Sensitization May cause an allergic skin reaction.[2][4][5][7]Repeated exposure can lead to sensitization, where subsequent contact triggers a more severe allergic response.
Carcinogenicity Suspected of causing cancer.[2][4][5][7]This is a classification for hydroxylamine hydrochloride, and related compounds should be handled with the same precaution.
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[1][2][4][5]Chronic exposure can lead to systemic toxicity, with the blood being a potential target organ.[2]
Reactivity Risk of explosion by shock, friction, fire, or heating.[4][9] Unstable at elevated temperatures.[10]The inherent instability of the hydroxylamine moiety can lead to rapid, uncontrolled decomposition. Incompatible with strong oxidizing agents and metals.[10]
Environmental Hazard Very toxic to aquatic life.[2][4][8][9][11]Release into the environment can cause significant harm to aquatic ecosystems. Disposal into sewer systems is strictly prohibited.[12][13]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, ensure you are in a controlled environment and equipped with the appropriate PPE.

  • Working Area: All handling must be conducted in a well-ventilated chemical fume hood to prevent inhalation of dust or aerosols.[4][5]

  • Eye Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.[7] Inspect gloves for any signs of degradation before use and change them immediately if contamination occurs.

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are required. Ensure clothing is fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator is necessary.

Emergency Spill Management Protocol

Immediate and correct action is critical in the event of a spill to prevent exposure and environmental contamination.

  • Alert and Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[1]

  • Ventilate: Ensure the area is well-ventilated, typically by keeping the fume hood sash at the appropriate height.

  • Don PPE: Before cleanup, don the full PPE as described in Section 2.

  • Contain Spill: For solid spills, gently cover with an inert absorbent material like sand, diatomite, or vermiculite to prevent dust generation.[1][14] Do not use combustible materials like sawdust. For liquid spills, surround the area with absorbent material.

  • Collect Material: Using non-sparking tools, carefully sweep or scoop the contained material into a designated, compatible, and clearly labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.[1]

  • Dispose of Cleanup Waste: All materials used for cleanup (absorbents, gloves, etc.) are considered hazardous waste and must be placed in the same hazardous waste container.[1]

Standard Operating Procedure (SOP) for Disposal

On-site chemical treatment of hydroxylamine derivatives is not recommended without specific, validated protocols and expert oversight due to the risk of uncontrolled reactions.[3] The safest and most compliant method is collection and disposal via a licensed professional service.

Step 1: Waste Identification

  • All O-(piperidin-3-yl)hydroxylamine hydrochloride, including expired material, reaction byproducts, and contaminated consumables (e.g., weigh boats, gloves), must be treated as hazardous chemical waste.

Step 2: Container Selection and Labeling

  • Container Choice: Use only compatible containers. Borosilicate glass or high-density polyethylene (HDPE) containers are suitable. CRITICAL: Do NOT use metal containers due to the corrosive nature of the compound.[4][8][15] The container must have a secure, leak-proof closure.[16]

  • Labeling: The container must be clearly and legibly labeled. According to EPA and OSHA standards, the label must include:

    • The words "HAZARDOUS WASTE" .[17]

    • The full chemical name: "O-(piperidin-3-yl)hydroxylamine hydrochloride" . Do not use abbreviations or chemical formulas.[17]

    • A clear statement of the associated hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").

    • The accumulation start date (the date the first drop of waste was added to the container).[12]

Step 3: Waste Segregation and Accumulation

  • Segregation: Store the hazardous waste container in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of laboratory personnel.[17][18]

  • Incompatibles: This waste must be segregated from incompatible materials, especially:

    • Strong Oxidizing Agents

    • Strong Bases

    • Metals and Metal Salts[10]

  • Storage Conditions: The SAA should be a cool, dry, and well-ventilated area.[1] The container should be placed in a secondary containment bin to prevent spills.[15]

Step 4: Arranging for Professional Disposal

  • Contact EHS: Do not attempt to dispose of this chemical yourself. The final step is to contact your institution's Environmental Health and Safety (EHS) office.[1][17]

  • Schedule Pickup: The EHS office will coordinate with a licensed and qualified hazardous waste disposal company to pick up, transport, and dispose of the material in compliance with all federal, state, and local regulations.[1][12][16]

Disposal Decision Workflow

The following diagram illustrates the procedural flow for the safe disposal of O-(piperidin-3-yl)hydroxylamine hydrochloride.

DisposalWorkflow start Start: Waste Generation assess Hazard Assessment: Classify as Hazardous Waste start->assess ppe Don Appropriate PPE (Fume Hood, Goggles, Gloves) assess->ppe spill_check Spill Occurred? ppe->spill_check collect Collect Waste in Designated Container container Select Compatible Container (NO METAL) collect->container spill_check->collect No spill_protocol Execute Spill Management Protocol (See Section 3) spill_check->spill_protocol Yes spill_protocol->collect label Label Container Correctly 'HAZARDOUS WASTE' container->label store Store in Satellite Accumulation Area (Segregated) label->store ehs Contact Institutional EHS Office for Pickup store->ehs disposal Final Disposal by Licensed Professional Vendor ehs->disposal end End: Safe & Compliant Disposal disposal->end

Caption: Disposal workflow for O-(piperidin-3-yl)hydroxylamine hydrochloride.

Regulatory Context

In the United States, the management and disposal of hazardous chemical waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][16] Academic and research laboratories often operate under the "Subpart K" regulations, which provide specific guidelines for waste accumulation and management.[16] Adherence to the procedures outlined in this guide will help ensure your institution remains compliant with these critical federal standards, as well as state and local laws.

References

  • Sciencemadness Wiki. (2023, December 30). Hydroxylamine. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. [Link]

  • Szabo-Scandic. Hydroxylamine hydrochloride Safety Data Sheet. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Google Patents.
  • Google Patents. US6758990B2 - Stabilizing agent for hydroxylamine solutions.
  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. [Link]

  • EMD Millipore Corporation. (2017). Hydroxylamine Hydrochloride GR ACS Safety Data Sheet. [Link]

  • CPAchem Ltd. Hydroxylamine hydrochloride solution Safety data sheet. [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • Techno PharmChem. (2023, June 20). HYDROXYLAMINE HYDROCHLORIDE MATERIAL SAFETY DATA SHEET. [Link]

  • PENTA s.r.o. (2025, March 17). Hydroxylamine hydrochloride Safety Data Sheet. [Link]

  • European Patent Office. (2003, November 27). Preparation and purification of hydroxylamine stabilizers - EP 1431276 A1. [Link]

  • Cole-Parmer. (2006, June 22). Material Safety Data Sheet - Hydroxylamine sulfate. [Link]

  • Organic Syntheses. benzohydroxamic acid. [Link]

  • Acros Organics. (2020, December 18). Hydroxylamine hydrochloride Safety Data Sheet. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.